LA-Bac8c
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C65H102N20O9S2 |
|---|---|
Poids moléculaire |
1371.8 g/mol |
Nom IUPAC |
(2S,3S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-[5-(1,3-dithiolan-4-yl)pentanoylamino]pentanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C65H102N20O9S2/c1-7-37(5)53(84-57(89)47(24-16-28-74-64(69)70)78-51(86)26-14-9-18-41-34-95-35-96-41)61(93)82-50(31-40-33-77-45-22-13-11-20-43(40)45)59(91)83-52(36(3)4)60(92)85-54(38(6)8-2)62(94)81-49(30-39-32-76-44-21-12-10-19-42(39)44)58(90)80-48(25-17-29-75-65(71)72)56(88)79-46(55(66)87)23-15-27-73-63(67)68/h10-13,19-22,32-33,36-38,41,46-50,52-54,76-77H,7-9,14-18,23-31,34-35H2,1-6H3,(H2,66,87)(H,78,86)(H,79,88)(H,80,90)(H,81,94)(H,82,93)(H,83,91)(H,84,89)(H,85,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t37-,38-,41?,46-,47-,48-,49-,50-,52-,53-,54-/m0/s1 |
Clé InChI |
OOHRGRBRDGGVSS-PWXVODESSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Structural and Functional Landscape of Bac8c: A Technical Guide for Researchers
An In-depth Analysis of a Potent Antimicrobial Peptide
For Immediate Release
This technical guide provides a comprehensive overview of the structure and function of the synthetic antimicrobial peptide, Bac8c. Tailored for researchers, scientists, and drug development professionals, this document delves into the peptide's structural characteristics, mechanism of action, and the experimental methodologies used to elucidate its properties.
Core Structural Characteristics
Bac8c is a potent, 8-amino-acid synthetic peptide amide with the primary sequence **Arg-Ile-Trp-Val-Ile-Trp-Arg-Arg-NH₂ (RIWVIWRR-NH₂) **[1][2][3][4]. It was derived from Bac2A, a variant of the naturally occurring bovine peptide bactenecin, through a complete substitution analysis to enhance its antimicrobial activity[1]. As a member of the cationic antimicrobial peptide (AMP) family, its structure is characterized by a high proportion of positively charged (Arginine) and hydrophobic (Isoleucine, Tryptophan, Valine) residues, a key feature for its interaction with microbial membranes.
While extensive experimental data on the specific secondary structure of Bac8c in a membrane environment is not currently available, like many AMPs, it is predicted to adopt an amphipathic conformation upon interacting with the negatively charged components of bacterial cell membranes. This structural arrangement, with distinct hydrophobic and hydrophilic faces, is crucial for its membrane-disrupting activities.
Quantitative Antimicrobial Profile
The antimicrobial efficacy of Bac8c has been quantified against various pathogens. The following table summarizes the key minimum inhibitory concentration (MIC) values.
| Peptide | Organism | MIC (µg/mL) | Activity Type | Reference |
| Bac8c | Escherichia coli (ATCC 25922) | ~3 | Growth Inhibition | |
| Bac8c | Escherichia coli (ATCC 25922) | 6 | Bactericidal | |
| LA-Bac8c | Staphylococcus aureus | 1 | - | |
| This compound | MRSA | 4 | - | |
| This compound | Staphylococcus epidermidis | 8 | - | |
| This compound | Escherichia coli | 8 | - | |
| This compound * | Pseudomonas aeruginosa | 8 | - |
*this compound is a Lipoic acid modified version of Bac8c.
Mechanism of Action: A Dual, Concentration-Dependent Strategy
Bac8c employs a sophisticated, concentration-dependent, two-stage mechanism of action to exert its antimicrobial effects. This dual strategy allows for distinct cellular responses at sublethal and bactericidal concentrations.
At sublethal concentrations (approximately 3 µg/mL), Bac8c induces transient destabilization of the cytoplasmic membrane and causes metabolic imbalances. This is primarily linked to the inhibition of the cell's respiratory functions.
At the minimal bactericidal concentration (MBC) of 6 µg/mL, Bac8c's mode of action becomes more aggressive. It causes a substantial, though incomplete, depolarization of the cytoplasmic membrane within minutes. This is followed by the disruption of the electron transport chain, leading to a cascade of events including partial membrane permeabilization and ultimately, cell death.
Furthermore, studies on the fungicidal properties of Bac8c have revealed its ability to form pores in fungal membranes, with an estimated pore radius of 2.3 to 3.3 nanometers.
Experimental Protocols
The characterization of Bac8c and its antimicrobial properties has been achieved through a variety of established experimental protocols.
Peptide Synthesis
Bac8c is synthesized using standard N-(9-fluorenyl)methoxy carbonyl (Fmoc) solid-phase peptide synthesis chemistry. This method allows for the sequential addition of amino acids to a solid resin support, followed by cleavage and purification to yield the final peptide amide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Bac8c is determined using the microtiter broth dilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Peptide Preparation: Lyophilized Bac8c is dissolved in sterile, deionized water to create a stock solution. Serial dilutions are then prepared.
-
Bacterial Culture Preparation: A single colony of the target bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Microtiter Plate Assay: The diluted bacterial suspension is added to the wells of a 96-well microtiter plate. The serially diluted peptide solutions are then added to the wells.
-
Incubation and Observation: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide that visibly inhibits bacterial growth.
Membrane Permeability and Potential Assays
The effect of Bac8c on the integrity and function of cellular membranes is assessed using fluorescent probes.
-
Membrane Potential: Dyes such as bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC₄(3)) and 3,3'-dipropylthiacarbocyanine iodide (DiSC₃(5)) are used to monitor changes in membrane potential. An increase in fluorescence indicates membrane depolarization.
-
Membrane Permeability: The influx of membrane-impermeable dyes like calcein (B42510) and fluorescein (B123965) isothiocyanate (FITC)-labeled dextran (B179266) into vesicles is measured to quantify membrane permeabilization.
Cytotoxicity and Hemolysis Assays
-
Cytotoxicity Assay: The effect of Bac8c on the viability of mammalian cells is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.
-
Hemolysis Assay: The hemolytic activity of Bac8c is assessed by incubating the peptide with a suspension of fresh human red blood cells (hRBCs). The release of hemoglobin, measured by absorbance at 450 nm, indicates the extent of red blood cell lysis.
Conclusion
Bac8c is a promising antimicrobial peptide with a potent and multifaceted mechanism of action. Its simple 8-amino-acid structure, coupled with its robust bactericidal and fungicidal activities, makes it an attractive candidate for further research and development in the fight against infectious diseases. This guide provides a foundational understanding of its structural and functional properties to aid researchers in their ongoing investigations.
References
Bac8c Peptide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac8c, a potent, synthetic 8-amino-acid antimicrobial peptide (AMP) with the sequence RIWVIWRR-NH₂, has emerged as a promising candidate in the development of novel antimicrobial agents.[1][2] Derived from Bac2A, a variant of the naturally occurring bovine peptide bactenecin, Bac8c exhibits broad-spectrum activity against a range of pathogenic Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] Its small size and potent activity make it an attractive subject for research and development. This technical guide provides an in-depth analysis of the core mechanism of action of Bac8c, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Core Mechanism of Action: A Dual-Pronged Approach
The antimicrobial activity of Bac8c is characterized by a concentration-dependent, multi-stage mechanism that primarily targets the bacterial cell membrane, leading to subsequent disruption of essential cellular processes.[1][2][3][4]
At Sub-Lethal Concentrations (Bacteriostatic Effects):
At concentrations below the minimal bactericidal concentration (MBC), typically around 3 μg/ml for Escherichia coli, Bac8c induces a transient and non-lethal disruption of the bacterial cell membrane.[1][2][3] This initial interaction leads to:
-
Transient Membrane Destabilization: The peptide causes temporary imbalances in the cell membrane, affecting its integrity.[1][2]
-
Inhibition of Respiratory Function: This destabilization appears to be linked to an inhibition of the cell's respiratory functions.[1][2]
-
Metabolic Imbalances: The disruption of respiratory function leads to downstream metabolic consequences, including the formation of methylglyoxal (B44143) and the generation of free radicals.[1]
-
Cellular Recovery: Despite these insults, native defense systems in bacteria like E. coli are often sufficient to allow for full recovery within a couple of hours.[1][2]
At or Above Lethal Concentrations (Bactericidal Effects):
When the concentration of Bac8c reaches or exceeds its MBC (approximately 6 μg/ml for E. coli), its effects become rapid and lethal.[1][3] The key events at this stage include:
-
Rapid Membrane Depolarization: Within minutes of exposure, Bac8c causes a substantial and sustained depolarization of the cytoplasmic membrane.[1][2][3]
-
Membrane Permeabilization: This is followed by a significant increase in membrane permeability, allowing the influx of molecules that are normally excluded.[1][3] This pore-forming action has been estimated to create pores with a radius of 2.3 to 3.3 nm in fungal membranes.[5]
-
Disruption of Electron Transport: The peptide disrupts the electron transport chain, a critical process for cellular energy production.[1][3]
-
Inhibition of Macromolecular Synthesis: Concurrently, there is a swift and simultaneous inhibition of DNA, RNA, and protein synthesis.[1]
-
Cell Death: The culmination of these events leads to rapid cell death.[1][3]
The fungicidal mechanism of Bac8c mirrors its antibacterial action, with a primary focus on disrupting the cytoplasmic membrane of fungi like Candida albicans.[5] This includes inducing disturbances in membrane potential, increasing membrane permeability, and suppressing cell wall regeneration.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the antimicrobial activity of Bac8c.
Table 1: Minimum Inhibitory Concentration (MIC) of Bac8c Against Various Microorganisms
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 2 | [6] |
| Methicillin-resistant S. aureus (MRSA) | 8 | [6] |
| Staphylococcus epidermidis | 4 | [6] |
| Escherichia coli | 4 | [6] |
| Pseudomonas aeruginosa | 4 | [6] |
| Escherichia coli (growth inhibition) | ~3 | [7] |
| Escherichia coli (bactericidal) | 6 | [7] |
Table 2: Concentration-Dependent Effects of Bac8c on E. coli
| Concentration (µg/mL) | Effect | Timeframe | Reference |
| 3 | Transient membrane destabilization, metabolic imbalances | Recovery within 2 hours | [1][2][3] |
| 6 | Substantial membrane depolarization | Within 5 minutes | [1][2][3] |
| 6 | Increased membrane permeability | >99% cell death within 150 minutes | [1][3] |
| 12 | Rapid killing | >99% lethality within 15 minutes | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Bac8c Action
The following diagram illustrates the proposed signaling cascade of Bac8c's interaction with a bacterial cell, leading to cell death.
References
- 1. Deciphering the Mode of Action of the Synthetic Antimicrobial Peptide Bac8c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Fungicidal mechanisms of the antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Origin, Discovery, and Characterization of the Bac8c Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial peptides (AMPs) represent a vital component of the innate immune system across all domains of life and are a focal point for the development of novel therapeutics against multidrug-resistant pathogens.[1] Their broad-spectrum activity and distinct mechanisms of action, often involving membrane disruption, make them promising alternatives to conventional antibiotics. This guide provides an in-depth examination of Bac8c, a potent synthetic antimicrobial peptide, detailing its rational design, discovery, and comprehensive experimental characterization.
Origin and Discovery: A Journey from Natural Peptide to Synthetic Potency
The development of Bac8c is a prime example of rational peptide design, originating from a naturally occurring bovine antimicrobial peptide. The discovery pathway involved a systematic modification of a natural template to enhance antimicrobial efficacy while reducing peptide length for cost-effective synthesis.[2][3]
The Progenitor: Bactenecin (B179754)
Bactenecin, also known as bovine dodecapeptide, is the natural precursor from which Bac8c was conceptually derived.[4][5] It is a small, 12-amino-acid cationic peptide isolated from bovine neutrophils. Its structure is characterized by a disulfide bond between two cysteine residues, creating a loop-like conformation. While exhibiting activity against a range of bacteria, its potency, particularly against Gram-negative species, was considered moderate, prompting efforts to create more active derivatives.
The Intermediate Analogue: Bac2A
The first step towards Bac8c was the creation of Bac2A, a linear variant of bactenecin. In Bac2A, the cysteine residues at positions 3 and 11 were substituted with alanine (B10760859) (C3A/C11A), eliminating the disulfide bridge. This modification was based on findings that the cyclic structure was not essential for antimicrobial activity. Bac2A (RLARIVVIRVAR-NH₂) served as the new template for further optimization.
The Discovery of Bac8c
Bac8c (RIWVIWRR-NH₂) is a synthetic, 8-amino-acid peptide that was developed through a complete substitution analysis of Bac2A. This systematic process aimed to identify amino acid substitutions that would improve microbial killing and enhance potency. The resulting octapeptide demonstrated significantly improved activity against a broad spectrum of pathogenic Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.
dot
Caption: Lineage from natural bactenecin to the synthetic Bac8c peptide.
Quantitative Performance Data
The rational design of Bac8c resulted in a peptide with a distinct amino acid sequence and superior antimicrobial and safety profiles compared to its predecessors.
Table 1: Peptide Sequence Comparison
| Peptide | Sequence | Length | Origin |
| Bactenecin | RLCRIVVIRVCR-NH₂ | 12 aa | Natural (Bovine) |
| Bac2A | RLARIVVIRVAR-NH₂ | 12 aa | Synthetic Variant |
| Bac8c | RIWVIWRR-NH₂ | 8 aa | Synthetic Derivative |
Table 2: Antimicrobial Activity of Bac8c
| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 3-4 | 6 | |
| Pseudomonas aeruginosa | PAO1 | 4-16 | - | |
| Staphylococcus aureus | ATCC 25923 | 2 | - | |
| Staphylococcus aureus | MRSA | 8 | - | |
| Staphylococcus epidermidis | - | 4-8 | - | |
| Candida albicans | - | - | - |
MIC (Minimum Inhibitory Concentration) is the lowest concentration to inhibit visible growth. MBC (Minimal Bactericidal Concentration) is the lowest concentration to kill >99% of bacteria.
Table 3: Hemolytic and Cytotoxicity Profile of Antimicrobial Peptides
| Peptide Class | Assay | Cell Type | Activity Level | Key Finding | Reference |
| Synthetic AMPs (General) | Hemolysis | Human Erythrocytes | Varies | Generally lower than antimicrobial activity | |
| Synthetic AMPs (General) | Cytotoxicity (MTT) | HeLa, HaCaT, HepG2 | Varies | Mammalian cell lines show higher tolerance than erythrocytes | |
| Bac8c & Derivatives | Activity vs. Toxicity | Bacteria vs. Eukaryotic Cells | High Therapeutic Index | Peptides show significant selectivity for microbial cells |
Mechanism of Action: A Multi-Target Approach
Bac8c exhibits a complex and concentration-dependent mechanism of action, primarily targeting the bacterial cytoplasmic membrane and associated energy-dependent processes. This multi-target action is a key attribute that may reduce the likelihood of resistance development.
At sublethal concentrations (e.g., ~3 µg/mL for E. coli), Bac8c induces transient destabilization of the cell membrane and disrupts metabolic functions linked to cellular respiration. While this causes temporary metabolic imbalances, including the formation of free radicals, native bacterial defense systems can often manage the stress, allowing for recovery.
At bactericidal concentrations (e.g., ≥6 µg/mL for E. coli), the effects are rapid and catastrophic. Bac8c causes substantial depolarization of the cytoplasmic membrane within minutes, disrupting the proton motive force. This leads to the inhibition of ATP synthesis, disruption of the electron transport chain, and a significant increase in membrane permeability, ultimately causing cell death. In fungi, Bac8c has been shown to have a pore-forming action, with an estimated pore radius of 2.3 to 3.3 nm.
dot
Caption: Concentration-dependent mechanism of action for Bac8c.
Experimental Protocols
The discovery and characterization of Bac8c involved a series of well-defined experimental procedures.
Peptide Synthesis and Purification
-
Synthesis: Bac8c and its analogues are synthesized via solid-phase peptide synthesis (SPPS) using N-(9-fluorenyl)methoxy carbonyl (Fmoc) chemistry. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.
-
Cleavage: Once synthesis is complete, the crude peptide is cleaved from the resin, and protecting groups are removed, typically using a cocktail containing trifluoroacetic acid (TFA).
-
Purification: The standard method for purification is reversed-phase high-performance liquid chromatography (RP-HPLC). The crude peptide is loaded onto a C18 column, and a gradient of increasing acetonitrile (B52724) in water (both containing 0.1% TFA) is used to elute the peptide based on its hydrophobicity. Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled.
-
Final Product: The pooled fractions are lyophilized (freeze-dried) to yield the final peptide as a white powder.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the peptide that inhibits microbial growth.
-
Bacterial Preparation: A target bacterial strain is grown in a suitable broth (e.g., Luria-Bertani or Mueller-Hinton) to the mid-exponential phase. The culture is then diluted to a standardized concentration (e.g., ~10⁵ CFU/mL).
-
Peptide Dilution: The peptide is serially diluted (typically twofold) across the wells of a 96-well microtiter plate.
-
Inoculation: 90-100 µL of the diluted bacterial suspension is added to each well containing the peptide dilutions.
-
Controls: Wells with inoculated medium (positive control) and uninoculated medium (negative control) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest peptide concentration at which no visible turbidity (growth) is observed.
Hemolytic Activity Assay
This assay measures the peptide's ability to lyse red blood cells (RBCs), an indicator of its toxicity to mammalian cells.
-
Erythrocyte Preparation: Fresh human or animal red blood cells are obtained and washed multiple times with phosphate-buffered saline (PBS) via centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration (e.g., 8%).
-
Peptide Incubation: The peptide is serially diluted in PBS in a 96-well plate. An equal volume of the RBC suspension is added to each well.
-
Controls: RBCs in PBS are used as a negative control (0% hemolysis), and RBCs in 1% Triton X-100 are used as a positive control (100% hemolysis).
-
Incubation: The plate is incubated for a specified time (e.g., 1 hour) at 37°C.
-
Measurement: The plate is centrifuged to pellet intact RBCs. The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate. The absorbance is measured at a wavelength of ~450 nm or ~540 nm.
-
Calculation: The percentage of hemolysis is calculated using the formula: [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100.
Membrane Depolarization and Permeability Assays
These assays use fluorescent dyes to monitor the peptide's effect on the bacterial membrane.
-
Membrane Potential: The dye 3,3'-dipropylthiacarbocyanine iodide [DiSC3(5)] can be used. This dye accumulates in polarized membranes, and its fluorescence is quenched. Membrane depolarization causes the dye to be released into the medium, resulting in an increase in fluorescence.
-
Membrane Permeability: Propidium iodide (PI) or TO-PRO-3 are fluorescent dyes that are excluded by cells with intact membranes. If the peptide compromises membrane integrity, the dye enters the cell, binds to nucleic acids, and emits a strong fluorescent signal, which can be measured by flow cytometry or a fluorescence plate reader.
dot
Caption: Workflow for the discovery and characterization of Bac8c.
Conclusion
The antimicrobial peptide Bac8c is a testament to the power of rational drug design. By systematically modifying a natural bovine peptide, researchers developed a truncated, highly potent octapeptide with broad-spectrum antimicrobial activity. Its complex, multi-target mechanism of action, primarily focused on disrupting the bacterial cytoplasmic membrane and energy metabolism, makes it a compelling candidate for further development. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for scientists and researchers working to advance AMPs as the next generation of antimicrobial therapeutics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Fungicidal mechanisms of the antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of the Bioactivity and Mechanism of Bactenecin Derivatives Against Food-Pathogens [frontiersin.org]
- 4. Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Bac8c: A Technical Guide to its Amino Acid Sequence, Properties, and Antimicrobial Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bac8c, a synthetic octapeptide amide (RIWVIWRR-NH₂), has emerged as a potent antimicrobial peptide (AMP) with significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4][5] Derived from bactenecin, a naturally occurring bovine peptide, Bac8c's small size and potent antimicrobial properties make it a subject of considerable interest for the development of novel anti-infective therapeutics. This technical guide provides a comprehensive overview of the amino acid sequence, physicochemical and biological properties, and the mechanisms of action of Bac8c. Detailed experimental protocols for the characterization of this peptide are also presented to facilitate further research and development.
Amino Acid Sequence and Physicochemical Properties
The primary structure of Bac8c consists of eight amino acids with a C-terminal amidation. The sequence is as follows:
Arg-Ile-Trp-Val-Ile-Trp-Arg-Arg-NH₂
This sequence imparts specific physicochemical characteristics that are crucial for its antimicrobial function. A summary of these properties is provided in the table below.
| Property | Value | Reference/Method |
| Amino Acid Sequence | RIWVIWRR-NH₂ | |
| Molecular Formula | C₅₇H₉₀N₂₀O₈ | |
| Molecular Weight | 1183.45 g/mol | |
| Isoelectric Point (pI) | 12.0 (Calculated) | Calculated using Expasy's ProtParam tool |
| Net Charge at pH 7.0 | +4 (Calculated) | Calculated based on amino acid pKa values |
| Grand Average of Hydropathicity (GRAVY) | -0.125 (Calculated) | Calculated using Expasy's ProtParam tool |
Biological Properties and Antimicrobial Activity
Bac8c exhibits potent antimicrobial activity against a wide range of microorganisms. Its efficacy is quantified by the Minimal Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Organism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 4 | |
| Escherichia coli | (unspecified) | 3 (50% growth inhibition) | |
| Staphylococcus aureus | ATCC 25923 | 2 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | (unspecified) | 8 | |
| Staphylococcus epidermidis | (unspecified) | 4 | |
| Pseudomonas aeruginosa | (unspecified) | 4 | |
| Candida albicans | (unspecified) | (Antifungal activity confirmed) |
The Minimal Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial population, has been reported to be 6 µg/mL for E. coli.
Mechanism of Action
The primary mechanism of action of Bac8c involves the disruption of the microbial cell membrane. This process is multifaceted and concentration-dependent.
At sub-lethal concentrations (e.g., 3 µg/mL for E. coli), Bac8c induces transient membrane destabilization and metabolic imbalances, which appear to be linked to the inhibition of respiratory function. This can lead to downstream effects such as the formation of methylglyoxal (B44143) and the generation of free radicals. However, at these concentrations, some bacteria can employ their native defense systems to recover.
At the minimal bactericidal concentration (e.g., 6 µg/mL for E. coli), Bac8c causes a substantial and rapid depolarization of the cytoplasmic membrane, typically within minutes. This is followed by the disruption of electron transport and partial permeabilization of the membrane, ultimately leading to cell death. Studies on model membranes have shown that Bac8c can form pores with an estimated radius of 2.3 to 3.3 nm in fungal membranes.
The proposed mechanism of action can be visualized as a logical workflow:
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Bac8c's properties. Below are outlines for key experiments.
Minimal Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is adapted from standard methodologies for antimicrobial susceptibility testing of cationic peptides.
Materials:
-
Bac8c peptide, stock solution prepared in sterile deionized water.
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
Bacterial strains for testing.
-
Sterile 96-well polypropylene (B1209903) microtiter plates.
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions.
-
Spectrophotometer.
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterial strain into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Peptide Dilution Series: Prepare serial twofold dilutions of the Bac8c stock solution in 0.01% acetic acid with 0.2% BSA.
-
Assay Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate. Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells. Include a growth control (bacteria with no peptide) and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.
Transmission Electron Microscopy (TEM) of Bac8c-Treated Bacteria
This protocol provides a general framework for visualizing the ultrastructural changes in bacteria upon treatment with Bac8c.
Materials:
-
Mid-log phase bacterial culture.
-
Bac8c solution at desired concentrations (e.g., MIC and sub-MIC).
-
Fixative solution (e.g., 2.5% glutaraldehyde (B144438) in cacodylate buffer).
-
Osmium tetroxide (OsO₄).
-
Ethanol (B145695) series for dehydration.
-
Epoxy resin for embedding.
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining.
-
Transmission Electron Microscope.
Procedure:
-
Treatment: Incubate the bacterial culture with Bac8c at the desired concentrations for a specified time (e.g., 30 minutes). A control sample without Bac8c should be processed in parallel.
-
Fixation: Harvest the bacterial cells by centrifugation and fix them with the glutaraldehyde solution for 2 hours at 4°C.
-
Post-fixation: Wash the cells and post-fix with 1% osmium tetroxide for 1 hour at 4°C.
-
Dehydration and Embedding: Dehydrate the samples through a graded ethanol series and then embed them in epoxy resin.
-
Sectioning and Staining: Cut ultrathin sections (60-70 nm) using an ultramicrotome. Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the stained sections using a transmission electron microscope to observe any morphological changes in the bacterial cells.
Conclusion
Bac8c is a promising antimicrobial peptide with well-defined chemical and biological properties. Its potent, broad-spectrum activity, coupled with a membrane-disruptive mechanism of action, makes it an attractive candidate for further investigation and development as a novel therapeutic agent. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to explore the full potential of Bac8c in combating infectious diseases.
References
The Biological Activity of the Synthetic Peptide Bac8c: A Technical Guide
Abstract
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) represent a promising class of molecules, and among them, the synthetic peptide Bac8c has garnered significant attention. Bac8c (RIWVIWRR-NH2) is an 8-amino-acid peptide derived from a variant of the naturally occurring bovine peptide, bactenecin.[1][2] This technical guide provides an in-depth overview of the biological activities of Bac8c, focusing on its potent antimicrobial and anti-biofilm properties, its concentration-dependent mechanism of action, and its favorable cytotoxicity profile. We consolidate quantitative data, present detailed experimental protocols for key assays, and visualize complex mechanisms and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Antimicrobial Activity and Mechanism of Action
Bac8c exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] Its mechanism of action is multifaceted and notably concentration-dependent, leading to different outcomes at sub-lethal versus bactericidal concentrations.[1]
Concentration-Dependent Mechanism in Bacteria
Studies on Escherichia coli reveal a two-stage model for Bac8c's action.
-
At Sub-Lethal Concentrations (e.g., ~3 µg/mL): Bac8c induces transient and non-lethal effects. It causes temporary membrane destabilization and metabolic imbalances, which appear linked to the inhibition of the cell's respiratory functions. While this leads to downstream events like the formation of methylglyoxal (B44143) and free radicals, native bacterial defense systems are often sufficient for a full recovery.
-
At Minimal Bactericidal Concentration (MBC) (e.g., ~6 µg/mL): The peptide's action is rapid and lethal. Within minutes of exposure, Bac8c substantially depolarizes the cytoplasmic membrane and disrupts the electron transport chain. This cascade leads to a loss of membrane integrity, permeabilization, the inhibition of DNA, RNA, and protein synthesis, and ultimately, rapid cell death. A key feature at this concentration is the significant depletion of intracellular ATP.
Antifungal Mechanism
Against pathogenic fungi such as Candida albicans, Bac8c's primary target is the cytoplasmic membrane. It induces disturbances in membrane potential and increases permeability. Evidence suggests that Bac8c functions by forming pores in the fungal membrane, with an estimated pore radius between 2.3 and 3.3 nm, leading to the leakage of cytosolic components like potassium ions.
Quantitative Antimicrobial Activity
The potency of Bac8c and its derivatives has been quantified against various pathogens. Minimum Inhibitory Concentration (MIC) is a key measure of this activity.
| Peptide | Organism | MIC (µg/mL) | Reference |
| Bac8c | Escherichia coli | ~3 | |
| Staphylococcus aureus | 2 | ||
| Methicillin-resistant S. aureus (MRSA) | 8 | ||
| Staphylococcus epidermidis | 4 | ||
| Pseudomonas aeruginosa | 4 | ||
| D-Bac8c2,5 Leu | S. aureus | 8 | |
| P. aeruginosa PAO1 | 16 | ||
| LA-Bac8c | S. aureus & MRSA | Lower MIC than Bac8c |
Anti-Biofilm Activity
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Bac8c and its analogs have demonstrated significant efficacy in both preventing biofilm formation and eradicating established biofilms.
-
Dental Pathogens: Bac8c shows high activity against major bacteria associated with dental caries and can significantly reduce the viability of cells within Streptococcus mutans biofilms, in part by suppressing the genes involved in biofilm formation.
-
Wound Pathogens: The derivative D-Bac8c2,5 Leu effectively reduces the viability of both monospecies and polymicrobial biofilms of S. aureus and P. aeruginosa, causing a 2-3 log reduction in bacterial load.
-
Enhanced Analogs: The lipoic acid-modified version, this compound, exhibits stronger anti-biofilm activity against S. aureus and MRSA compared to the parent peptide.
| Peptide | Biofilm Organism(s) | Observed Effect | Reference |
| Bac8c | Streptococcus mutans | Reduces cell viability; suppresses biofilm-related genes. | |
| D-Bac8c2,5 Leu | S. aureus & P. aeruginosa | 2-3 log reduction in bacterial load in monospecies and polymicrobial biofilms. | |
| This compound | S. aureus & MRSA | Enhanced activity against forming and pre-formed biofilms compared to Bac8c. |
Cytotoxicity and Hemolytic Activity
A critical parameter for any therapeutic candidate is its selectivity for microbial cells over host cells. Bac8c has generally been shown to have low cytotoxicity.
| Peptide | Cell Type/Assay | Concentration | Result | Reference |
| Bac8c | Human Oral Cells | 32-128 µg/mL (5 min) | No detectable toxicity | |
| Human Oral Cells | 32-64 µg/mL (60 min) | No detectable toxicity | ||
| D-Bac8c2,5 Leu | Human Cell Lines | Not specified | Low cytotoxicity |
Detailed Experimental Protocols
The following are methodologies for key experiments used to characterize the biological activity of Bac8c.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Microtiter Plate Assay: Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene (B1209903) microtiter plate.
-
Peptide Dilution: Perform serial twofold dilutions of the peptide stock solution directly in the wells containing the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
Membrane Permeability Assay (TO-PRO-3 Influx)
This assay measures the integrity of the bacterial cytoplasmic membrane using a fluorescent dye that cannot enter intact cells.
-
Cell Preparation: Harvest bacterial cells in the logarithmic growth phase, wash, and resuspend them in a suitable buffer (e.g., PBS) to a defined optical density.
-
Peptide Treatment: Add Bac8c at the desired concentration (e.g., the MBC) to the cell suspension.
-
Dye Addition: Add the membrane-impermeable fluorescent dye TO-PRO-3 to the suspension.
-
Measurement: Monitor the increase in fluorescence over time using a flow cytometer or a fluorescence plate reader. An increase in fluorescence corresponds to dye influx through a compromised membrane.
Hemolysis Assay
This protocol assesses the peptide's lytic activity against red blood cells (RBCs), an indicator of toxicity to mammalian cells.
-
RBC Preparation: Obtain fresh human red blood cells (hRBCs), wash them multiple times with PBS via centrifugation to remove plasma and buffy coat, and resuspend to a final concentration of 1-2% (v/v) in PBS.
-
Peptide Incubation: Add serial dilutions of the peptide to the hRBC suspension in a 96-well plate. Include a negative control (PBS) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet intact hRBCs.
-
Hemoglobin Release Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm. The percentage of hemolysis is calculated relative to the positive control.
Cytotoxicity (MTT) Assay
This colorimetric assay measures the metabolic activity of mammalian cells to determine cell viability after exposure to the peptide.
-
Cell Seeding: Seed mammalian cells (e.g., HaCaT keratinocytes) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Replace the culture medium with fresh medium containing serial dilutions of Bac8c.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes described in this guide.
References
Bac8c: An In-Depth Technical Guide on its Efficacy Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac8c, a synthetic octapeptide (RIWVIWRR-NH₂), is a potent antimicrobial peptide (AMP) derived from a variant of the bovine peptide bactenecin.[1][2] Its small size and cationic nature contribute to its broad-spectrum activity against a range of pathogens, including clinically significant Gram-negative bacteria.[2] This technical guide provides a comprehensive overview of the efficacy of Bac8c against Gram-negative bacteria, its mechanism of action, and detailed experimental protocols for its evaluation.
Efficacy of Bac8c Against Gram-Negative Bacteria
Bac8c has demonstrated significant activity against Gram-negative bacteria, most notably Escherichia coli.[2] Its efficacy is concentration-dependent, exhibiting both bacteriostatic and bactericidal effects.[2]
Quantitative Data on Antimicrobial Activity
The antimicrobial activity of Bac8c and its parent compounds against various Gram-negative bacteria is summarized in the tables below. While specific data for Bac8c against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii is limited in the reviewed literature, data for its precursor, Bactenecin, and a modified version, D-Bac8c2,5 Leu, are included to provide a broader context of the potential of this peptide family.
Table 1: Minimum Inhibitory and Bactericidal Concentrations of Bac8c against Escherichia coli
| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 3 | 6 | [2] |
Table 2: Antimicrobial Activity of Bactenecin and D-Bac8c2,5 Leu against various Gram-negative Bacteria
| Peptide | Organism | Strain | MIC (µg/mL) | Reference |
| Bactenecin | Acinetobacter baumannii | Susceptible | 16 | [3] |
| Acinetobacter baumannii | Colistin-resistant | 64 | [3] | |
| D-Bac8c2,5 Leu | Pseudomonas aeruginosa | PAO1 | 16 | [4] |
Note: MIC and MBC values can vary depending on the specific strain and the experimental conditions used.
Mechanism of Action Against Gram-Negative Bacteria
The primary mechanism of action of Bac8c against Gram-negative bacteria involves a multi-step process targeting the bacterial cell envelope.
-
Initial Binding: As a cationic peptide, Bac8c initially interacts electrostatically with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[1]
-
Outer Membrane Permeabilization: This binding disrupts the integrity of the outer membrane, allowing the peptide to traverse this initial barrier.
-
Inner Membrane Depolarization: Bac8c then targets the inner cytoplasmic membrane, causing rapid and substantial, though incomplete, depolarization within minutes of exposure at its minimal bactericidal concentration (MBC).[2]
-
Disruption of Cellular Processes: This depolarization disrupts the proton motive force and electron transport, leading to metabolic imbalances.[2]
-
Increased Permeability and Cell Death: The sustained disruption of the inner membrane leads to increased permeability, leakage of intracellular contents, and ultimately, cell death.[2]
At sublethal concentrations, Bac8c can cause transient membrane destabilization and metabolic imbalances, from which the bacteria may recover. However, at or above the MBC, the damage is irreversible, leading to cell death.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods for antimicrobial peptides.
Materials:
-
Bac8c peptide
-
Gram-negative bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (polypropylene recommended for peptides)
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into CAMHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Peptide Dilution Series:
-
Prepare a stock solution of Bac8c in sterile water or a suitable solvent.
-
Perform serial two-fold dilutions of the Bac8c stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control well (bacteria without peptide) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of Bac8c that completely inhibits visible growth of the bacteria.
-
Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquots onto an appropriate agar (B569324) medium (e.g., Luria-Bertani agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of Bac8c that results in a ≥99.9% reduction in the initial bacterial inoculum.
Membrane Permeabilization Assay (using TO-PRO-3)
This assay measures the integrity of the bacterial cytoplasmic membrane.
Materials:
-
Gram-negative bacterial suspension
-
Bac8c peptide
-
TO-PRO-3 iodide (fluorescent dye)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or flow cytometer
Procedure:
-
Prepare a mid-logarithmic phase bacterial culture and wash the cells with PBS.
-
Resuspend the cells in PBS to a desired optical density (e.g., OD₆₀₀ of 0.2).
-
Add TO-PRO-3 to the bacterial suspension at a final concentration of 1-5 µM and incubate in the dark for 5-10 minutes.
-
Add Bac8c at the desired concentrations to the bacterial suspension.
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~642 nm and an emission wavelength of ~661 nm. An increase in fluorescence indicates membrane permeabilization, allowing the dye to enter the cell and bind to nucleic acids.
Membrane Depolarization Assay (using DiSC₃(5))
This assay measures changes in the bacterial membrane potential.
Materials:
-
Gram-negative bacterial suspension
-
Bac8c peptide
-
DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide)
-
Buffer (e.g., HEPES buffer with glucose)
-
Fluorometer
Procedure:
-
Prepare a mid-logarithmic phase bacterial culture, wash, and resuspend the cells in the assay buffer.
-
Add DiSC₃(5) to the cell suspension at a final concentration of 0.5-2 µM and incubate until a stable, quenched fluorescence signal is achieved (indicating dye uptake into polarized membranes).
-
Add Bac8c at various concentrations to the suspension.
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm. An increase in fluorescence indicates membrane depolarization, causing the release of the quenched dye from the membrane.
Conclusion
Bac8c is an effective antimicrobial peptide against Gram-negative bacteria, with a mechanism of action that involves rapid disruption of the bacterial cell envelope. Its bactericidal activity against E. coli is well-documented, and the broader activity of its parent compounds suggests potential efficacy against other challenging Gram-negative pathogens. The detailed protocols provided in this guide offer a framework for the continued investigation and development of Bac8c as a potential therapeutic agent in an era of increasing antibiotic resistance. Further research is warranted to establish a comprehensive profile of its activity against a wider range of clinically relevant Gram-negative bacteria.
References
- 1. Molecular Aspects of the Interaction with Gram-Negative and Gram-Positive Bacteria of Hydrothermal Carbon Nanoparticles Associated with Bac8c2,5Leu Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on the Therapeutic Potential of Antimicrobial Peptides against Acinetobacter baumannii Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent antimicrobial activity of hydrogel loaded with the antimicrobial peptide, D-Bac8c2,5 Leu, against monospecies and polymicrobial biofilms of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Bac8c: A Potent Antifungal Peptide with Membrane-Disrupting Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bac8c, a synthetic antimicrobial peptide derived from the bovine host defense peptide Bac2A, has demonstrated significant promise as a novel antifungal agent. Its potent activity against a range of fungal pathogens, coupled with a primary mechanism of action that involves the rapid disruption of fungal cell membranes, makes it a compelling candidate for further therapeutic development. This technical guide provides a comprehensive overview of the antifungal properties of Bac8c, including quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.
Introduction to Bac8c
Bac8c is an eight-amino-acid cationic peptide with the sequence RIWVIWRR-NH2.[1][2][3] Its relatively short length is advantageous for cost-effective synthesis and potential pharmaceutical development.[2][3] The primary mode of its antifungal activity is the targeted disruption of the fungal plasma membrane, leading to a cascade of events that result in cell death.[2][3][4]
Quantitative Antifungal Activity of Bac8c
The in vitro efficacy of Bac8c has been evaluated against several clinically relevant fungal pathogens. The primary metrics for quantifying this activity are the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits visible fungal growth, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death.
Table 1: Minimum Inhibitory Concentration (MIC) of Bac8c Against Various Fungal Pathogens
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 10231 | 4 | [4] |
| Candida albicans | (Clinical Isolate) | 4 - 8 | [5] |
| Candida glabrata | (Not Specified) | 8 - >128 | [5] |
| Candida parapsilosis | (Not Specified) | 4 - >128 | [5] |
| Candida tropicalis | (Not Specified) | 2 - 64 | [5] |
| Cryptococcus neoformans | H99 | 1.6 - 3 (µmol/L) | [6] |
Table 2: Minimum Fungicidal Concentration (MFC) of Bac8c
| Fungal Species | Strain | MFC (µg/mL) | Reference |
| Candida albicans | (Not Specified) | Not Specified | [7] |
Note: Data for a wider range of fungal species, including Aspergillus and Fusarium, is not yet extensively published for Bac8c.
Mechanism of Action: Membrane Disruption
Bac8c exerts its fungicidal effect primarily through a direct interaction with the fungal cell membrane. This process can be broken down into several key stages:
-
Electrostatic Attraction: The cationic nature of Bac8c facilitates its initial binding to the negatively charged components of the fungal cell membrane.
-
Membrane Insertion and Pore Formation: Following binding, the peptide inserts into the lipid bilayer, leading to the formation of pores. The estimated radius of these pores is between 2.3 and 3.3 nm.[2][3][8]
-
Membrane Depolarization: The formation of pores disrupts the membrane potential, leading to rapid depolarization of the fungal cell.[2][3][4]
-
Leakage of Intracellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as potassium ions (K+) and ATP.[2][3]
-
Cell Death: The culmination of these events leads to the cessation of essential cellular processes and ultimately, fungal cell death.
References
- 1. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 2. drmichaellevin.org [drmichaellevin.org]
- 3. Fungicidal mechanisms of the antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides: Avant-Garde Antifungal Agents to Fight against Medically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Purification of the Antimicrobial Peptide Bac8c
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the chemical synthesis and subsequent purification of Bac8c, a potent synthetic antimicrobial peptide. Bac8c, with the sequence H-Arg-Ile-Trp-Val-Ile-Trp-Arg-Arg-NH2, is an eight-amino-acid peptide derived from Bac2A, a variant of the bovine bactenecin (B179754) peptide.[1] It exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The primary mechanism of action involves the perturbation and disruption of microbial cell membranes.[3][4] This guide details the step-by-step methodology for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC), and finally, verification by mass spectrometry.
Bac8c Peptide Properties
The fundamental properties of the Bac8c peptide are summarized in the table below.
| Property | Value | Reference |
| Sequence | H-Arg-Ile-Trp-Val-Ile-Trp-Arg-Arg-NH2 | [1][3] |
| Molecular Formula | C₅₇H₉₀N₂₀O₈ | [3] |
| Molecular Weight | 1183.45 g/mol | [3] |
| Purity (Typical) | >95% | [3] |
| Appearance | Lyophilized white powder | [3] |
Experimental Protocols
Materials and Reagents for Synthesis and Purification
| Reagent/Material | Grade | Recommended Supplier |
| Rink Amide MBHA Resin (100-200 mesh) | Synthesis Grade | Standard peptide synthesis suppliers |
| Fmoc-Arg(Pbf)-OH | Synthesis Grade | Standard peptide synthesis suppliers |
| Fmoc-Ile-OH | Synthesis Grade | Standard peptide synthesis suppliers |
| Fmoc-Trp(Boc)-OH | Synthesis Grade | Standard peptide synthesis suppliers |
| Fmoc-Val-OH | Synthesis Grade | Standard peptide synthesis suppliers |
| N,N-Dimethylformamide (DMF) | HPLC Grade | Standard chemical suppliers |
| Dichloromethane (DCM) | HPLC Grade | Standard chemical suppliers |
| Piperidine (B6355638) | Synthesis Grade | Standard chemical suppliers |
| HBTU (HATU or HCTU can also be used) | Synthesis Grade | Standard peptide synthesis suppliers |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Standard chemical suppliers |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard chemical suppliers |
| Triisopropylsilane (TIS) | Reagent Grade | Standard chemical suppliers |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Standard chemical suppliers |
| Diethyl ether (cold) | Reagent Grade | Standard chemical suppliers |
| Acetonitrile (B52724) (ACN) | HPLC Grade | Standard chemical suppliers |
| Deionized Water (18.2 MΩ·cm) | HPLC Grade | N/A |
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Bac8c
This protocol is based on the widely used Fmoc/tBu strategy for SPPS.[5][6] The synthesis is performed on a Rink Amide resin to yield a C-terminally amidated peptide.
1. Resin Preparation:
- Place the Rink Amide MBHA resin in a suitable reaction vessel.
- Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes. After swelling, drain the DMF.[6]
2. Fmoc Deprotection:
- Add a 20% piperidine in DMF solution to the resin.
- Agitate for 5 minutes, then drain the solution.
- Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.
- Wash the resin thoroughly with DMF (5 times) followed by Dichloromethane (DCM) (3 times) and then DMF (3 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the first amino acid to be coupled (Fmoc-Arg(Pbf)-OH, 3 equivalents relative to resin loading) and a coupling agent like HBTU (2.9 equivalents) in DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature. Microwave-assisted synthesis can also be employed to shorten reaction times.[7]
- Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
- After complete coupling (negative Kaiser test), wash the resin with DMF (5 times).
4. Chain Elongation:
- Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the Bac8c sequence: Arg(Pbf), Trp(Boc), Ile, Val, Trp(Boc), Ile, and Arg(Pbf).
5. Final Fmoc Deprotection:
- After coupling the final amino acid (Arg), perform a final Fmoc deprotection as described in step 2.
Diagram: Bac8c Synthesis Workflow
Caption: Automated workflow for the solid-phase synthesis of Bac8c peptide.
Protocol 2: Cleavage and Deprotection
1. Resin Washing and Drying:
- After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (5 times) and dry it under a vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail consisting of 94% TFA, 2.5% deionized water, 2.5% 1,2-Ethanedithiol (EDT), and 1% Triisopropylsilane (TIS). Caution: Work in a fume hood and wear appropriate personal protective equipment (PPE) as TFA is highly corrosive.
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin.
- Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Pbf, Boc).
4. Peptide Precipitation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
- A white precipitate (the crude Bac8c peptide) should form.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual cleavage scavengers.
- Dry the crude peptide pellet under vacuum.
Protocol 3: Purification by RP-HPLC
High-performance liquid chromatography (HPLC) is essential for purifying the crude peptide to a high degree.[8]
1. Sample Preparation:
- Dissolve the dried crude peptide in a minimal amount of Buffer A (see below).
- Filter the solution through a 0.22 µm syringe filter to remove any particulates.
2. HPLC Conditions:
- Column: Preparative C18 column (e.g., 250 x 21 mm).
- Buffer A: 0.1% TFA in deionized water.
- Buffer B: 0.1% TFA in acetonitrile (ACN).
- Flow Rate: Dependent on column size (e.g., 10-20 mL/min for a preparative column).
- Detection: UV at 220 nm and 280 nm (for Tryptophan residues).
- Gradient: A linear gradient from 5-65% Buffer B over 30-60 minutes is a good starting point for optimization.
3. Fraction Collection:
- Inject the prepared sample onto the HPLC system.
- Collect fractions corresponding to the major peak that elutes from the column.
4. Purity Analysis:
- Analyze the collected fractions using an analytical C18 column to confirm purity (>95%).
- Pool the pure fractions.
5. Lyophilization:
- Freeze the pooled pure fractions and lyophilize (freeze-dry) them to obtain the final purified Bac8c peptide as a white, fluffy powder. Store at -20°C or lower.[3]
Protocol 4: Quality Control by Mass Spectrometry
The identity of the purified peptide should be confirmed by mass spectrometry.[7]
1. Sample Preparation:
- Dissolve a small amount of the lyophilized peptide in a 50:50 water/acetonitrile solution with 0.1% formic acid.
2. Mass Spectrometry Analysis:
- Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).
- The expected monoisotopic mass for Bac8c is approximately 1182.7 Da. Look for the corresponding [M+H]⁺, [M+2H]²⁺, and [M+3H]³⁺ ions in the positive ion mode spectrum. For instance, a peak at m/z 592.6 corresponds to the [M+2H]²⁺ ion, and a peak at m/z 395.5 corresponds to the [M+3H]³⁺ ion.[7]
Mechanism of Action and Signaling Pathway
Bac8c exerts its antimicrobial effect primarily by targeting the microbial cytoplasmic membrane.[1][4] Unlike many conventional antibiotics that inhibit specific metabolic pathways, Bac8c's action is rapid and physical.
At bactericidal concentrations, the proposed mechanism involves a multi-stage process:
-
Electrostatic Attraction: The cationic Arg residues of Bac8c are attracted to the anionic components of the microbial membrane (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).
-
Hydrophobic Insertion: The hydrophobic residues (Ile, Val, Trp) insert into the lipid bilayer, disrupting its structure.
-
Membrane Depolarization: This insertion leads to a rapid depolarization of the membrane potential.[1]
-
Pore Formation & Permeabilization: The peptide molecules are thought to aggregate and form pores or channels in the membrane. This increases membrane permeability, leading to the leakage of essential intracellular components like ions (e.g., K⁺), ATP, and metabolites, and ultimately results in cell death.[1][4]
Diagram: Proposed Mechanism of Action of Bac8c
Caption: Multi-stage model for the membrane-disruptive action of Bac8c.
Conclusion
The protocols outlined in this application note provide a robust framework for the successful synthesis, purification, and verification of the antimicrobial peptide Bac8c. By following these detailed steps, researchers can produce high-purity Bac8c suitable for a wide range of applications, including antimicrobial susceptibility testing, mechanism of action studies, and preclinical development of new anti-infective agents. The provided diagrams illustrate the logical flow of the synthesis process and the current understanding of the peptide's membrane-targeting mechanism.
References
- 1. Deciphering the Mode of Action of the Synthetic Antimicrobial Peptide Bac8c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bac8c peptide [novoprolabs.com]
- 4. Fungicidal mechanisms of the antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Bac8c in Microbiology Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the synthetic antimicrobial peptide Bac8c in various microbiology assays. Bac8c, an 8-amino-acid peptide (RIWVIWRR-NH₂), is a potent, broad-spectrum antimicrobial agent effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] Its complex mechanism of action involves membrane disruption and interference with essential cellular processes, making it a valuable tool for antimicrobial research and development.[1][2]
Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak the desired bacterial strain on an appropriate agar (B569324) plate and incubate overnight at 37°C.
-
Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[4]
-
-
Preparation of Bac8c Dilutions:
-
Prepare a stock solution of Bac8c in sterile deionized water.
-
Perform serial twofold dilutions of the Bac8c stock solution in a 96-well microtiter plate containing MHB to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the Bac8c dilutions.
-
Include a positive control (bacteria with no Bac8c) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[1]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of Bac8c at which no visible turbidity (bacterial growth) is observed.[1]
-
Quantitative Data Summary:
| Microorganism | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | ~3 (growth inhibition), 6 (bactericidal)[4][5] |
| Staphylococcus aureus | ATCC 25923 | 2[3] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | - | 8[3] |
| Staphylococcus epidermidis | - | 4[3] |
| Pseudomonas aeruginosa | - | 4[3] |
| Streptococcus mutans | - | - |
| Lactobacillus fermenti | - | - |
| Candida albicans | - | - |
Note: MIC values can vary depending on the specific strain and assay conditions.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Perform an MIC assay as described above.
-
Following incubation, take a 10-100 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Spread the aliquots onto separate agar plates that do not contain Bac8c.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of Bac8c that results in a ≥99.9% reduction in the initial bacterial inoculum.[6]
Experimental Workflow for MIC and MBC Assays
Caption: Workflow for determining MIC and MBC of Bac8c.
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.
Protocol:
-
Prepare a bacterial culture in the logarithmic growth phase (approximately 10⁶ CFU/mL).
-
Add Bac8c at various concentrations (e.g., 1x, 2x, and 4x MIC) to the bacterial culture.
-
Include a control with no Bac8c.
-
Incubate the cultures at 37°C with shaking.
-
At specified time intervals (e.g., 0, 1, 2, 4, 6, 12, and 24 hours), withdraw aliquots from each culture.[7]
-
Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time to visualize the killing kinetics. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.[8]
Biofilm Inhibition and Eradication Assays
These assays assess the ability of Bac8c to prevent biofilm formation and to destroy pre-formed biofilms.
Biofilm Inhibition Assay
Protocol:
-
Prepare a bacterial suspension as for the MIC assay.
-
In a 96-well plate, add the bacterial suspension to wells containing various concentrations of Bac8c.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[9]
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the remaining biofilms with a 0.1% crystal violet solution for 15-30 minutes.[9][10]
-
Wash the wells again to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.[9]
-
Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm. The absorbance is proportional to the biofilm biomass.
Biofilm Eradication Assay
Protocol:
-
Allow biofilms to form in a 96-well plate as described above, but without the addition of Bac8c.
-
After the initial incubation period, remove the planktonic bacteria and wash the wells.
-
Add fresh medium containing various concentrations of Bac8c to the wells with the pre-formed biofilms.
-
Incubate for a further 24 hours.
-
Quantify the remaining biofilm using the crystal violet staining method as described above.
Mechanism of Action Studies
Membrane Permeabilization Assay
This assay determines if Bac8c disrupts the integrity of the bacterial cell membrane.
Protocol:
-
Prepare a bacterial suspension and wash the cells with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the buffer to a specific optical density.
-
Add a fluorescent probe that cannot penetrate intact cell membranes, such as propidium (B1200493) iodide (PI) or SYTOX Green.
-
Add Bac8c at the desired concentration.
-
Monitor the increase in fluorescence over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates that the membrane has been permeabilized, allowing the dye to enter and bind to intracellular components.
Bac8c Mechanism of Action: A Multi-Target Approach
Caption: Signaling pathway of Bac8c's antimicrobial action.
Respiratory Chain Inhibition Assay
This assay investigates the effect of Bac8c on the bacterial electron transport chain.
Protocol:
-
Prepare bacterial spheroplasts or inverted membrane vesicles.
-
Measure the rate of oxygen consumption using a Clark-type oxygen electrode.
-
Add specific substrates for different complexes of the respiratory chain (e.g., NADH, succinate).
-
Introduce Bac8c and monitor for any changes in the rate of oxygen consumption. A decrease in oxygen consumption indicates inhibition of the respiratory chain.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the generation of ROS within bacterial cells upon treatment with Bac8c.
Protocol:
-
Prepare a bacterial suspension and treat with Bac8c.
-
Add a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Incubate the cells to allow for dye uptake and de-esterification.
-
Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates the production of ROS.
Experimental Workflow for ROS Detection
Caption: Workflow for detecting reactive oxygen species.
Conclusion
Bac8c is a versatile antimicrobial peptide with a multifaceted mechanism of action. The protocols outlined in these application notes provide a framework for researchers to investigate its antimicrobial properties and elucidate its mode of action. These assays are fundamental in the preclinical evaluation of new antimicrobial candidates and contribute to a deeper understanding of microbial pathogenesis and resistance.
References
- 1. Deciphering the Mode of Action of the Synthetic Antimicrobial Peptide Bac8c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 7. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. static.igem.org [static.igem.org]
- 10. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Bac8c: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of the synthetic antimicrobial peptide, Bac8c. Bac8c, an eight-amino-acid peptide derived from a variant of the bovine peptide bactenecin, has demonstrated potent activity against a broad spectrum of pathogenic Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4] Accurate and reproducible MIC determination is a critical first step in the evaluation of its antimicrobial efficacy and the advancement of its potential as a therapeutic agent.
Introduction to Bac8c and its Mechanism of Action
Bac8c (sequence: RIWVIWRR-NH2) is a cationic antimicrobial peptide characterized by its rapid bactericidal activity.[1][3] Its primary mechanism of action involves interaction with and disruption of the microbial cytoplasmic membrane.[5][6] At bactericidal concentrations, Bac8c causes substantial depolarization of the cytoplasmic membrane, leading to the disruption of the proton motive force and electron transport.[1][3] This results in membrane permeabilization and subsequent cell death.[1][3] Studies have shown that Bac8c can form pores in fungal membranes, with an estimated pore radius of 2.3 to 3.3 nm.[6]
At sublethal concentrations, Bac8c can cause transient membrane destabilization and metabolic imbalances, including ATP depletion and redox imbalance, which appear to be linked to the inhibition of respiratory functions.[1][2][5] This multi-targeted action, affecting both the cell membrane and intracellular processes, makes Bac8c a promising candidate for combating antibiotic-resistant pathogens.[5]
Data Presentation: Bac8c MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) of Bac8c against a range of microorganisms as reported in the literature. These values were predominantly determined using the broth microdilution method.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 2 | [7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | 8 | [7] |
| Staphylococcus epidermidis | - | 4 | [7] |
| Escherichia coli | ATCC 25922 | 4 | [7][8] |
| Pseudomonas aeruginosa | - | 4 | [7] |
| Candida albicans | - | - | [6] |
Note: The MIC values can vary depending on the specific strain, inoculum size, and testing methodology. The provided data should be used as a reference, and it is recommended to determine the MIC in your own laboratory setting using standardized protocols.
Experimental Protocols
This section provides a detailed protocol for determining the MIC of Bac8c using the broth microdilution method, a widely accepted and standardized technique.[9][10][11][12][13][14][15][16]
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of Bac8c that inhibits the visible growth of a target microorganism.
Materials:
-
Bac8c peptide
-
Target microorganism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates[9]
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)[9][10]
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipette
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours old), select 3-5 well-isolated colonies of the target microorganism.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate the culture at 37°C with agitation (180 rpm) until it reaches the mid-logarithmic phase of growth, visually comparable to a 0.5 McFarland turbidity standard.[9][10]
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[10]
-
-
Preparation of Bac8c Dilutions:
-
Prepare a stock solution of Bac8c in sterile deionized water or 0.01% acetic acid.
-
Perform serial two-fold dilutions of the Bac8c stock solution in 0.01% acetic acid with 0.2% BSA in sterile polypropylene tubes. The use of polypropylene tubes and the addition of BSA helps to prevent the peptide from adhering to the plasticware.[9][10] The concentrations should be prepared at 10 times the final desired concentration in the wells.[9]
-
-
Assay Setup:
-
In a 96-well polypropylene microtiter plate, add 100 µL of the diluted bacterial suspension to each well from column 1 to column 11.[9]
-
Do not add bacteria to column 12; instead, add 100 µL of sterile MHB to serve as a sterility control (negative control).[9]
-
Add 11 µL of the 10x concentrated Bac8c dilutions to the corresponding wells in columns 1 through 10.[9]
-
Column 11 will contain only the bacterial suspension and will serve as the growth control (positive control).[9]
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.[9]
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of Bac8c at which there is no visible growth of the microorganism.[14][15]
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration that reduces growth by a predetermined percentage (e.g., >50% or >90%) compared to the growth control.[13]
-
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for the broth microdilution assay to determine the MIC of Bac8c.
Proposed Signaling Pathway for Bac8c's Bactericidal Action
Caption: Proposed mechanism of bactericidal action for the antimicrobial peptide Bac8c.
References
- 1. Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Deciphering the Mode of Action of the Synthetic Antimicrobial Peptide Bac8c - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide identification of genes conferring energy related resistance to a synthetic antimicrobial peptide (Bac8c) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Fungicidal mechanisms of the antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. benchchem.com [benchchem.com]
- 11. 3.3. Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs) [bio-protocol.org]
- 12. ibg.kit.edu [ibg.kit.edu]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for Bac8c in Biofilm Disruption Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the synthetic antimicrobial peptide Bac8c and its derivatives for biofilm disruption research. This document outlines the mechanism of action, provides detailed experimental protocols for quantifying anti-biofilm efficacy, and presents quantitative data from key studies.
Introduction to Bac8c
Bac8c is an eight-amino-acid synthetic antimicrobial peptide derived from bovine bactenecin. It exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability, dissipation of the proton motive force, and ultimately cell death.[1] Beyond its bactericidal effects on planktonic cells, Bac8c and its derivatives, such as D-Bac8c2,5Leu, have demonstrated significant efficacy in disrupting established biofilms and inhibiting their formation, making them promising candidates for novel anti-biofilm therapies.
Mechanism of Biofilm Disruption
The anti-biofilm activity of Bac8c is multifaceted. At a cellular level, it compromises the viability of bacteria within the biofilm by disrupting their membranes.[1] This action weakens the overall structural integrity of the extracellular polymeric substance (EPS) matrix, leading to the physical disruption of the biofilm.
Furthermore, studies on Streptococcus mutans, a key contributor to dental caries, indicate that Bac8c can significantly suppress the expression of genes crucial for biofilm formation.[1] This suggests an interference with the bacterial signaling pathways that regulate biofilm development, such as quorum sensing.
Quantitative Data on Biofilm Disruption
The following tables summarize the quantitative efficacy of the Bac8c variant, D-Bac8c2,5Leu, against biofilms of Staphylococcus aureus and Pseudomonas aeruginosa.
| Organism | Biofilm Age | Treatment Concentration (µg/mL) | Treatment Duration | Efficacy Metric | Result | Reference |
| Staphylococcus aureus (Monospecies) | 1, 3, and 5 days | 64 - 256 | 6 hours | Log Reduction in CFU/mL | 2-3 log reduction | [2][3] |
| Pseudomonas aeruginosa (Monospecies) | 1, 3, and 5 days | 64 - 256 | 6 hours | Log Reduction in CFU/mL | 2-3 log reduction | [2][3] |
| S. aureus & P. aeruginosa (Polymicrobial) | 1 and 5 days | 256 | 6 hours | Log Reduction in Viability | Up to 3-log reduction | [2] |
| Organism | Biofilm Age | Treatment Concentration (µg/mL) | Treatment Duration | Efficacy Metric | Result | Reference |
| S. aureus (Monospecies) | 1, 3, and 5 days | 64 - 256 | 6 hours | Reduction in Metabolic Activity | Concentration-dependent reduction | [2] |
| P. aeruginosa (Monospecies) | 1, 3, and 5 days | 64 - 256 | 6 hours | Reduction in Metabolic Activity | Concentration-dependent reduction | [2] |
| S. aureus & P. aeruginosa (Polymicrobial) | 1, 3, and 5 days | 64 - 256 | 6 hours | Reduction in Metabolic Activity | Concentration-dependent reduction | [2] |
Signaling Pathway: Bac8c Interference with S. mutans Quorum Sensing
In Streptococcus mutans, the ComCDE quorum-sensing system plays a pivotal role in biofilm formation. The signaling peptide (CSP) is processed and exported by ComA/B. Extracellular CSP is detected by the histidine kinase sensor ComD, which then phosphorylates the response regulator ComE. Phosphorylated ComE activates the transcription of genes essential for biofilm formation, including glucosyltransferases (gtfB, gtfC) that produce the EPS matrix.[4] Bac8c has been shown to suppress the expression of these biofilm-related genes, suggesting an interference with the ComCDE pathway.[1] While the exact point of interaction is still under investigation, it is hypothesized that Bac8c may disrupt the cell membrane where the ComD sensor is located, thereby inhibiting its ability to detect CSP and initiate the signaling cascade.
Caption: Proposed interference of Bac8c with the ComCDE quorum-sensing pathway in S. mutans.
Experimental Protocols
Crystal Violet Assay for Biofilm Disruption
This protocol is a high-throughput method to quantify the effect of Bac8c on the total biomass of a pre-formed biofilm.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture of interest (e.g., S. aureus, P. aeruginosa, S. mutans)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Brain Heart Infusion (BHI))
-
Bac8c or its derivatives, stock solution
-
Phosphate-Buffered Saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Grow a bacterial culture overnight in the appropriate medium.
-
Dilute the overnight culture to an OD600 of approximately 0.05 in fresh medium.
-
Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium only as a negative control.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.
-
-
Treatment with Bac8c:
-
Carefully aspirate the planktonic culture from each well without disturbing the biofilm.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Prepare serial dilutions of Bac8c in fresh growth medium (e.g., 0, 64, 128, 256 µg/mL).
-
Add 200 µL of the Bac8c dilutions to the biofilm-containing wells. Include wells with medium only as an untreated positive control.
-
Incubate the plate for the desired treatment period (e.g., 6 hours at 37°C).
-
-
Staining and Quantification:
-
Aspirate the medium from the wells and wash twice with PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water.
-
Invert the plate on a paper towel and let it air dry.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Incubate for 15 minutes at room temperature.
-
Transfer 150 µL of the solubilized dye to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm disruption using the following formula: % Biofilm Disruption = [ (OD_control - OD_treated) / OD_control ] * 100
Caption: Workflow for the Crystal Violet biofilm disruption assay.
BioFlux Assay for Biofilm Disruption Under Shear Flow
This protocol allows for the evaluation of Bac8c's anti-biofilm activity under conditions that mimic physiological flow.
Materials:
-
BioFlux system (e.g., BioFlux 200)
-
BioFlux microfluidic plates (e.g., 24-well)
-
Bacterial culture of interest
-
Appropriate growth medium
-
Bac8c or its derivatives
-
Live/Dead staining kit (e.g., SYTO 9 and propidium (B1200493) iodide)
-
Fluorescence microscope
Procedure:
-
Plate Priming and Inoculation:
-
Prime the microfluidic channels with fresh growth medium according to the manufacturer's instructions.
-
Introduce the bacterial suspension (OD600 ≈ 0.05) into the channels and allow for initial attachment under low shear or static conditions for a defined period (e.g., 1-2 hours).
-
-
Biofilm Growth:
-
Perfuse the channels with fresh growth medium at a constant shear rate (e.g., 0.5-2 dyn/cm²) to allow for biofilm maturation over a desired period (e.g., 24-48 hours).
-
-
Bac8c Treatment:
-
Introduce the desired concentrations of Bac8c in fresh medium into the channels and perfuse for the intended treatment duration (e.g., 6 hours) at the same shear rate.
-
-
Viability Staining and Imaging:
-
After treatment, introduce a Live/Dead staining solution into the channels and incubate as per the manufacturer's protocol.
-
Image the biofilms using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Data Analysis: Image analysis software can be used to quantify the area of live and dead cells, allowing for the determination of the percentage of biofilm disruption and cell death.
References
- 1. Antimicrobial and anti-biofilm effect of Bac8c on major bacteria associated with dental caries and Streptococcus mutans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recognition of antimicrobial pepti ... | Article | H1 Connect [archive.connect.h1.co]
- 3. cellmicrosystems.com [cellmicrosystems.com]
- 4. researchgate.net [researchgate.net]
Bac8c: A Promising Novel Antimicrobial Agent - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac8c, an 8-amino-acid synthetic peptide (RIWVIWRR-NH₂), has emerged as a potent, broad-spectrum antimicrobial agent with significant potential for therapeutic applications.[1][2][3] Derived from Bac2A, a variant of the bovine antimicrobial peptide bactenecin, Bac8c exhibits enhanced activity against a range of pathogenic Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[2][3][4] Its multifaceted mechanism of action, targeting microbial membranes and intracellular functions, coupled with its relatively low production cost, makes it an attractive candidate for the development of new anti-infective therapies.[4][5] This document provides detailed application notes and experimental protocols to guide researchers in the evaluation and utilization of Bac8c.
Quantitative Data Summary
The antimicrobial efficacy and safety profile of Bac8c have been quantified through various in vitro assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: Antimicrobial Activity of Bac8c
| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Escherichia coli | ATCC 25922 | ~3 | 6 | [3] |
| Staphylococcus aureus | ATCC 25923 | 8 | - | [2][5] |
| Pseudomonas aeruginosa | PAO1 | 16 (D-Bac8c2,5Leu) | - | [5] |
| Candida albicans | ATCC 90028 | - | - | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[6] Data for P. aeruginosa is for a D-amino acid substituted analog of Bac8c.
Table 2: Cytotoxicity and Hemolytic Activity of Bac8c
| Assay Type | Cell Line/Target | Metric | Value | Reference(s) |
| Cytotoxicity | Mammalian Cells | IC50 | Data not available | - |
| Hemolytic Activity | Human Red Blood Cells | HC50 | Data not available | - |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. HC50 (half-maximal hemolytic concentration) is the concentration that causes 50% hemolysis of red blood cells.[7][8] Further studies are required to determine the precise IC50 and HC50 values for Bac8c.
Mechanism of Action
Bac8c exerts its antimicrobial effect through a multi-pronged attack on microbial cells. The proposed mechanism involves an initial electrostatic interaction with the negatively charged microbial membrane, leading to membrane depolarization and permeabilization.[1][5] This disruption of the membrane integrity results in the leakage of intracellular components, such as ions and ATP, and dissipation of the proton motive force.[1] At bactericidal concentrations, Bac8c causes significant membrane damage, leading to cell death.[3] Furthermore, evidence suggests that Bac8c can also translocate across the membrane to interact with intracellular targets, potentially interfering with essential cellular processes like DNA, RNA, and protein synthesis.[1]
Caption: Proposed mechanism of action for the antimicrobial peptide Bac8c.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to use appropriate materials, such as polypropylene (B1209903) labware, to minimize peptide loss due to adsorption.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of Bac8c that inhibits the visible growth of a target microorganism.
Caption: Workflow for the broth microdilution assay to determine the MIC of Bac8c.
Materials:
-
Bac8c peptide
-
Test microorganism
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in CAMHB to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Peptide Dilution: Prepare a stock solution of Bac8c in sterile water. Perform serial twofold dilutions in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.
-
Assay Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate. Add 11 µL of each Bac8c dilution to the respective wells. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Bac8c at which no visible growth is observed. Growth inhibition can also be assessed by measuring the optical density at 600 nm (OD₆₀₀).
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of Bac8c over time.
Protocol:
-
Preparation: Prepare a logarithmic-phase bacterial culture to a final concentration of approximately 1 x 10⁶ CFU/mL in fresh CAMHB. Prepare Bac8c solutions at multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Assay Procedure: Add Bac8c to the bacterial suspension at the desired concentrations. Include a growth control without the peptide. Incubate the cultures at 37°C with shaking.
-
Viable Cell Counting: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture. Perform serial ten-fold dilutions in sterile saline or PBS. Plate a defined volume of appropriate dilutions onto agar (B569324) plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU) and calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each Bac8c concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.
Membrane Permeability Assay (SYTOX Green)
This assay assesses the ability of Bac8c to permeabilize the bacterial membrane using the fluorescent dye SYTOX Green, which only enters cells with compromised membranes.
Protocol:
-
Cell Preparation: Grow bacteria to the mid-log phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS) to a defined optical density.
-
Assay Setup: In a 96-well black plate, add the bacterial suspension. Add SYTOX Green to a final concentration of 1-5 µM and incubate in the dark for 15 minutes to allow for dye stabilization.
-
Peptide Addition: Add various concentrations of Bac8c to the wells. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (untreated cells).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time using a microplate reader.
-
Data Analysis: An increase in fluorescence intensity indicates membrane permeabilization.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the effect of Bac8c on the metabolic activity of mammalian cells as an indicator of cell viability.
Protocol:
-
Cell Culture: Seed mammalian cells (e.g., HEK293, HeLa) in a 96-well plate and incubate until they reach approximately 80% confluency.
-
Peptide Treatment: Replace the culture medium with fresh medium containing various concentrations of Bac8c. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm. The amount of formazan produced is proportional to the number of viable cells.
Hemolytic Activity Assay
This assay determines the lytic effect of Bac8c on red blood cells.
Protocol:
-
Erythrocyte Preparation: Obtain fresh human or animal red blood cells (RBCs) and wash them multiple times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs to a final concentration of 1-2% (v/v) in PBS.
-
Assay Setup: In a 96-well plate, add serial dilutions of Bac8c. Add the RBC suspension to each well.
-
Controls: Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at ~450 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Conclusion
Bac8c represents a promising lead compound in the development of novel antimicrobial agents. Its potent and broad-spectrum activity, combined with a multi-target mechanism of action, suggests a lower propensity for the development of microbial resistance. The protocols outlined in this document provide a framework for the systematic evaluation of Bac8c and its analogs, facilitating further research into its therapeutic potential. Future studies should focus on comprehensive in vivo efficacy and safety assessments to pave the way for its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Fungicidal mechanisms of the antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent antimicrobial activity of hydrogel loaded with the antimicrobial peptide, D-Bac8c2,5 Leu, against monospecies and polymicrobial biofilms of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.cnr.it [iris.cnr.it]
Application Notes and Protocols: Bac8c in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac8c, a synthetic antimicrobial peptide derived from bovine bactenecin (B179754), has demonstrated potent and broad-spectrum antimicrobial activity. Its primary mechanism of action involves the disruption of bacterial cell membranes, leading to increased permeability. This membrane-permeabilizing property makes Bac8c an attractive candidate for combination therapy with conventional antibiotics. By facilitating the entry of other antibiotics into the bacterial cell, Bac8c has the potential to enhance their efficacy, overcome resistance mechanisms, and reduce the required therapeutic dosages, thereby minimizing potential toxicity.
These application notes provide an overview of the scientific rationale for using Bac8c in combination with other antibiotics, summarize available data on the synergistic effects of closely related bactenecin derivatives, and offer detailed protocols for evaluating the synergistic potential of Bac8c with antibiotics of interest.
Scientific Rationale for Combination Therapy
The primary basis for the synergistic potential of Bac8c with other antibiotics lies in its distinct mechanism of action. While many conventional antibiotics have intracellular targets (e.g., ribosomes, DNA gyrase), their effectiveness can be limited by the bacterial cell envelope, which acts as a permeability barrier. Furthermore, multidrug-resistant bacteria often employ efflux pumps to actively remove antibiotics from the cell.
Bac8c disrupts the integrity of the bacterial cytoplasmic membrane.[1] This disruption can:
-
Increase Membrane Permeability: By creating pores or transient openings in the cell membrane, Bac8c can facilitate the influx of other antibiotic molecules that would otherwise struggle to reach their intracellular targets.[2][3]
-
Disrupt Efflux Pump Function: Efflux pumps are often dependent on the proton motive force across the cell membrane. Bac8c's membrane-disrupting activity can dissipate this gradient, thereby inhibiting the function of these pumps and increasing the intracellular concentration of the co-administered antibiotic.[1]
-
Enhance Biofilm Disruption: Bacterial biofilms present a significant challenge to antibiotic therapy due to their protective extracellular matrix. The membrane-active nature of Bac8c can help to disrupt the biofilm structure, allowing antibiotics to penetrate and eradicate the embedded bacteria.
Synergistic Activity of Bactenecin Derivatives with Conventional Antibiotics
While specific quantitative data on the synergistic interactions of Bac8c with a wide range of conventional antibiotics are not extensively available in the public domain, studies on other closely related bactenecin derivatives, such as DP7 and IDR-1018, provide strong evidence for the potential of this class of peptides in combination therapy. Research has shown that bactenecin and its variants exhibit additive-to-synergistic activity across many antibiotic classes against a variety of pathogenic bacteria, including Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Salmonella Typhimurium.[1]
The following table summarizes the synergistic effects observed with the bactenecin derivative DP7 in combination with various antibiotics against multidrug-resistant bacterial strains. The data is presented as the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy.
| Antibiotic | Bacterial Species | Resistance Profile | FICI Range (Synergy) | Reference |
| Vancomycin | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 0.5 | |
| Azithromycin | Staphylococcus aureus | Macrolide-Resistant | 0.125 - 0.5 | |
| Vancomycin | Pseudomonas aeruginosa | Multidrug-Resistant | 0.375 - 0.5 | |
| Azithromycin | Acinetobacter baumannii | Multidrug-Resistant | 0.25 - 0.5 | |
| Gentamicin | Escherichia coli | Multidrug-Resistant | 0.375 |
Experimental Protocols
Protocol 1: Determination of Synergy using the Checkerboard Microdilution Assay
This protocol details the methodology to determine the Fractional Inhibitory Concentration Index (FICI) of Bac8c in combination with a conventional antibiotic. The FICI is a quantitative measure of the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
Materials:
-
Bac8c (lyophilized)
-
Conventional antibiotic of interest
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial strain of interest
-
Sterile deionized water
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Bac8c in sterile deionized water. Further dilutions should be made in 0.01% acetic acid with 0.2% BSA to prevent peptide adhesion.
-
Prepare a stock solution of the conventional antibiotic in an appropriate solvent as recommended by the manufacturer.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
-
Checkerboard Setup:
-
In a 96-well plate, serially dilute Bac8c horizontally (e.g., across columns 1-10) and the conventional antibiotic vertically (e.g., down rows A-G).
-
Row H should contain only the antibiotic dilutions (Bac8c control), and column 11 should contain only the Bac8c dilutions (antibiotic control).
-
Column 12 should serve as a growth control (no antimicrobial agents).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI using the following formula: FICI = FIC of Bac8c + FIC of Antibiotic Where: FIC of Bac8c = (MIC of Bac8c in combination) / (MIC of Bac8c alone) FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 2: Time-Kill Curve Assay
This protocol assesses the bactericidal or bacteriostatic activity of Bac8c in combination with another antibiotic over time.
Materials:
-
Bac8c
-
Conventional antibiotic
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., MHB)
-
Sterile tubes or flasks
-
Shaking incubator
-
Agar (B569324) plates for colony counting
-
Sterile saline or PBS for dilutions
Procedure:
-
Preparation of Cultures:
-
Grow an overnight culture of the test bacterium.
-
Dilute the culture in fresh broth to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Experimental Setup:
-
Prepare tubes or flasks containing the bacterial suspension with the following conditions:
-
Growth control (no antimicrobial)
-
Bac8c alone (at a relevant concentration, e.g., 0.5x MIC, 1x MIC)
-
Antibiotic alone (at a relevant concentration)
-
Bac8c and antibiotic in combination
-
-
-
Time-Course Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Signaling Pathways and Logical Relationships
The synergistic interaction between Bac8c and a conventional antibiotic can be visualized as a two-pronged attack on the bacterial cell.
Conclusion
The combination of Bac8c with conventional antibiotics represents a promising strategy to combat bacterial infections, particularly those caused by multidrug-resistant pathogens. The membrane-disrupting mechanism of Bac8c can potentiate the activity of antibiotics with intracellular targets, leading to synergistic bactericidal effects. The provided protocols offer a framework for researchers to systematically evaluate the potential of Bac8c in combination with a wide array of existing and novel antimicrobial agents. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of Bac8c-based combination therapies.
References
- 1. Complementary Activities of Host Defence Peptides and Antibiotics in Combating Antimicrobial Resistant Bacteria [mdpi.com]
- 2. Peptide IDR-1018: modulating the immune system and targeting bacterial biofilms to treat antibiotic-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effects of antimicrobial peptide DP7 combined with antibiotics against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Therapeutic Delivery of Bac8c
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac8c, a synthetic octapeptide derived from the bovine antimicrobial peptide bactenecin, has emerged as a promising therapeutic agent due to its potent, broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[1][2] Its mechanism of action primarily involves the disruption of microbial cell membranes.[1][2] The therapeutic potential of Bac8c extends to challenging applications such as the eradication of bacterial biofilms, which are notoriously resistant to conventional antibiotics. These application notes provide detailed protocols for the delivery of Bac8c and its derivatives in relevant preclinical therapeutic models, with a focus on a topical hydrogel formulation for infected wound healing. Additionally, general guidance for systemic administration is provided, highlighting the need for further research in this area.
I. Topical Delivery of D-Bac8c2,5Leu in a Hydrogel for Infected Wound Healing
A derivative of Bac8c, D-Bac8c2,5Leu, has shown significant efficacy in preclinical models of infected wound healing when delivered in a methylcellulose-based hydrogel. This delivery system facilitates sustained release of the peptide at the wound site, enhancing its antimicrobial and antibiofilm activity.[3][4][5][6]
Quantitative Data
The following tables summarize the in vitro efficacy of D-Bac8c2,5Leu against key wound pathogens, Staphylococcus aureus and Pseudomonas aeruginosa.
Table 1: Minimum Inhibitory Concentrations (MIC) of D-Bac8c2,5Leu [4]
| Bacterial Strain | MIC (µg/mL) |
| S. aureus (Reference Strain) | 8 |
| P. aeruginosa (Reference Strain) | 16 |
| Methicillin-resistant S. aureus (MRSA) | 8 |
| Methicillin-susceptible S. aureus (MSSA) | 8 |
| Clinical P. aeruginosa Isolates | 16 |
Table 2: In Vitro Antibiofilm Activity of D-Bac8c2,5Leu Hydrogel [3][4][5]
| Biofilm Condition | Treatment Concentration (µg/mL) | Treatment Duration | Log Reduction in Bacterial Load (CFU/mL) |
| S. aureus (Mature Biofilm) | 256 | 6 hours | 2-3 |
| P. aeruginosa (Mature Biofilm) | 256 | 6 hours | 2-3 |
| Polymicrobial (S. aureus & P. aeruginosa) | 256 | 6 hours | up to 3 |
| Polymicrobial (S. aureus & P. aeruginosa) | 512 | 6 hours | 1.5-3 |
Experimental Protocols
This protocol describes the preparation of a thermo-responsive methylcellulose (B11928114) hydrogel for the controlled delivery of D-Bac8c2,5Leu.[7][8]
Materials:
-
Methylcellulose (MC)
-
D-sorbitol
-
D-Bac8c2,5Leu peptide
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile magnetic stirrer and stir bar
-
Autoclave
-
Sterile containers
Procedure:
-
Prepare a 2% (w/v) methylcellulose solution by dissolving MC powder in cold, sterile PBS. Stir the mixture at 4°C overnight to ensure complete dissolution.
-
Add D-sorbitol to the MC solution to a final concentration of 25% (w/v). Stir until fully dissolved.
-
Sterilize the MC/sorbitol solution by autoclaving.
-
In a sterile environment, add the desired amount of D-Bac8c2,5Leu peptide to the cooled hydrogel base. For example, to achieve a final concentration of 512 µg/mL, add the appropriate stock solution of the peptide to the hydrogel.
-
Mix gently but thoroughly to ensure uniform distribution of the peptide within the hydrogel.
-
Store the peptide-loaded hydrogel at 4°C.
This protocol outlines the creation of a full-thickness dermal wound in mice and subsequent infection to model a biofilm-associated wound.[9][10][11][12][13]
Materials:
-
8-12 week old female C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Electric shaver and depilatory cream
-
Surgical scissors and forceps
-
Sterile PBS
-
Bacterial culture (S. aureus or P. aeruginosa), grown to mid-logarithmic phase
-
D-Bac8c2,5Leu-loaded hydrogel
-
Control hydrogel (without peptide)
-
Transparent occlusive dressing
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
Shave the dorsal surface and apply depilatory cream to remove remaining hair.
-
Create a full-thickness dermal wound of approximately 8 mm in diameter on the back of the mouse using sterile surgical scissors.
-
Inoculate the wound with a suspension of the desired bacterial strain (e.g., 10^6 CFU of S. aureus in 10 µL of PBS).
-
Allow the infection to establish for 24-48 hours to promote biofilm formation.
-
Apply the D-Bac8c2,5Leu-loaded hydrogel or control hydrogel to the wound.
-
Cover the wound with a transparent occlusive dressing.
-
Monitor the wound healing process daily, assessing wound closure and signs of infection.
-
At predetermined time points (e.g., days 3, 7, and 14 post-treatment), euthanize a subset of mice and excise the wound tissue for bacterial load quantification (CFU counting) and histological analysis.
Visualizations
II. Systemic Delivery of Bac8c
Systemic delivery of Bac8c for treating internal infections presents greater challenges due to the potential for rapid degradation, low bioavailability, and systemic toxicity. While specific in vivo pharmacokinetic and toxicology data for systemically administered Bac8c are limited, the following provides a general framework for its delivery in a sepsis model, based on protocols for other antimicrobial peptides.
Experimental Protocols
This protocol is a generalized procedure and requires optimization for Bac8c, including determination of the appropriate dose, vehicle, and treatment regimen.
Materials:
-
Bac8c peptide
-
Sterile, pyrogen-free saline or other suitable vehicle
-
8-12 week old mice
-
Cecal Ligation and Puncture (CLP) surgical kit
-
Anesthetic
-
Analgesics
Procedure:
-
Preparation of Bac8c Solution: Dissolve Bac8c in a sterile, pyrogen-free vehicle to the desired concentration. Ensure the solution is clear and free of particulates.
-
Induction of Sepsis: Induce sepsis in mice via the Cecal Ligation and Puncture (CLP) model. This involves anesthetizing the mouse, making a midline abdominal incision, ligating the cecum, and puncturing it with a needle to induce polymicrobial peritonitis.
-
Administration of Bac8c: At a defined time point post-CLP (e.g., 1-2 hours), administer the prepared Bac8c solution intravenously via the tail vein.
-
Monitoring: Monitor the mice for survival, clinical signs of sepsis (e.g., lethargy, piloerection), and body temperature.
-
Analysis: At predetermined endpoints, collect blood and tissue samples to determine bacterial load, inflammatory cytokine levels, and assess organ damage.
Visualizations
Discussion and Future Directions
The application of D-Bac8c2,5Leu in a hydrogel delivery system demonstrates significant promise for the topical treatment of infected wounds, particularly those with biofilm involvement.[3][4][5][6] The provided protocols offer a robust framework for preclinical evaluation of this therapeutic approach.
For systemic applications, further research is critically needed to establish the pharmacokinetic profile, biodistribution, and potential toxicity of Bac8c and its derivatives. Future studies should focus on optimizing delivery vehicles, such as liposomes or nanoparticles, to improve stability and target delivery, thereby enhancing efficacy and minimizing off-target effects. Understanding the immunomodulatory effects of Bac8c on host cells will also be crucial for its development as a systemic therapeutic agent. The signaling pathway diagram presented is a hypothetical model based on the known interactions of other antimicrobial peptides with bacterial components and host cells, and specific pathways for Bac8c require experimental validation.[14][15][16][17][18]
References
- 1. Deciphering the Mode of Action of the Synthetic Antimicrobial Peptide Bac8c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent antimicrobial activity of hydrogel loaded with the antimicrobial peptide, D-Bac8c2,5 Leu, against monospecies and polymicrobial biofilms of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potent antimicrobial activity of hydrogel loaded with the antimicrobial peptide, D-Bac8c2,5 Leu, against monospecies and polymicrobial biofilms of Staphylococcus aureus and Pseudomonas aeruginosa [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Potent antimicrobial activity of hydrogel loaded with the antimicrobial peptide, D-Bac8c2,5 Leu, against monospecies and polymicrobial biofilms of Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermo-Responsive Methylcellulose Hydrogels: From Design to Applications as Smart Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Murine Model Imitating Chronic Wound Infections for Evaluation of Antimicrobial Photodynamic Therapy Efficacy [frontiersin.org]
- 11. Murine Model Imitating Chronic Wound Infections for Evaluation of Antimicrobial Photodynamic Therapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Cyclic AMP signaling enhances lipopolysaccharide sensitivity and interleukin-33 production in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of cyclic AMP in the lipopolysaccharide-induced suppression of thymidine kinase activity in macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide-Induced Dephosphorylation of AMPK-Activated Protein Kinase Potentiates Inflammatory Injury via Repression of ULK1-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Peptide Design for Antimicrobial and Immunomodulatory Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of Bac8c Analogues with Enhanced Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of novel Bac8c analogues with enhanced antimicrobial activity. Bac8c, a potent eight-amino-acid antimicrobial peptide (AMP) with the sequence RIWVIWRR-NH2, is derived from the bovine host defense peptide Bac2A.[1][2][3] Its mechanism of action primarily involves the disruption of microbial cell membranes, making it a promising candidate for the development of new therapeutics against pathogenic bacteria and fungi.[1][4] This document outlines detailed protocols for creating and testing Bac8c analogues to improve their efficacy and therapeutic potential.
Design and Synthesis of Bac8c Analogues
The rational design of Bac8c analogues aims to enhance its antimicrobial properties by modifying its physicochemical characteristics, such as hydrophobicity, net charge, and amphipathicity. A common strategy involves the substitution of specific amino acid residues. For instance, modifying the tryptophan residues has been shown to be effective.[5] Another approach is the conjugation of molecules like lipoic acid to the peptide backbone, which can improve its interaction with bacterial membranes.[6]
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for producing Bac8c and its analogues. The following is a general protocol for manual SPPS.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
Palladium tetrakis(triphenylphosphine)
-
Acetic acid
-
Triethylamine
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat once for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid, HBTU, HOBt, and DIPEA in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence of the Bac8c analogue.
-
On-Resin Cyclization (if applicable): For cyclic analogues, selective deprotection of side chains and on-resin cyclization can be performed. For example, to form a disulfide bond, cysteine residues are incorporated, followed by oxidation. For a lactam bridge, selective deprotection of an acid and an amine side chain is followed by coupling.
-
Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[7]
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized analogue by mass spectrometry and analytical RP-HPLC.
Workflow for Solid-Phase Synthesis of Bac8c Analogues
Caption: Workflow for the solid-phase synthesis of Bac8c analogues.
In Vitro Activity Assays
Once synthesized and purified, the novel Bac8c analogues must be tested for their antimicrobial activity. The following are standard protocols to determine their efficacy.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[8]
Materials:
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB) or other suitable growth media
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking.
-
Inoculum Standardization: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of the Bac8c analogue in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm (OD600).
Determination of Minimal Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following MIC Determination: After determining the MIC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Mechanism of Action Studies
Understanding how Bac8c analogues kill microbes is crucial for their development. The primary mechanism of Bac8c involves interaction with and disruption of the cell membrane.[1][4]
Membrane Depolarization Assay
This assay measures the change in membrane potential of bacterial cells upon exposure to the peptide, often using a potential-sensitive dye like DiSC3(5).[1]
Materials:
-
Bacterial cells
-
HEPES buffer
-
DiSC3(5) dye
-
Glucose
-
KCl
-
Fluorometer
Protocol:
-
Cell Preparation: Harvest bacterial cells in the mid-logarithmic phase, wash, and resuspend in HEPES buffer.
-
Dye Loading: Add DiSC3(5) to the cell suspension and incubate until the fluorescence signal stabilizes.
-
Peptide Addition: Add the Bac8c analogue to the cell suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time. Depolarization of the cytoplasmic membrane causes the dye to be released, resulting in an increase in fluorescence.
Membrane Permeability Assay
This assay assesses the ability of the peptide to form pores or disrupt the integrity of the cell membrane, leading to the leakage of intracellular contents.
Protocol using Calcein-Loaded Vesicles:
-
Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye like calcein (B42510) at a self-quenching concentration.
-
Peptide Incubation: Add the Bac8c analogue to the LUV suspension.
-
Fluorescence Measurement: Measure the increase in fluorescence over time. Disruption of the vesicle membrane by the peptide causes calcein leakage, leading to dequenching and an increase in fluorescence.[1]
Quantitative Data Summary
The following table summarizes the reported antimicrobial activities of Bac8c and some of its analogues.
| Peptide/Analogue | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Bac8c | E. coli | 3 (Sublethal) / 6 (Bactericidal) | 6 | [2][4] |
| Bac8c | S. aureus | - | - | |
| LA-Bac8c | S. aureus | Lower than Bac8c | Lower than Bac8c | [6] |
| This compound | MRSA | Lower than Bac8c | Lower than Bac8c | [6] |
| Bac8c2,5Leu | S. aureus | 8 | - | [9] |
| Ciprofloxacin-Bac8c Hybrids | E. coli ATCC 25922 | Varies by position | - | [10] |
| Ciprofloxacin-Bac8c Hybrids | S. aureus ATCC 25923 | Varies by position | - | [10] |
Bac8c Signaling and Mechanism of Action
Bac8c exerts its antimicrobial effect through a multi-stage process that primarily targets the bacterial cell membrane.
Signaling Pathway of Bac8c Antimicrobial Action
Caption: Mechanism of action of Bac8c analogues against bacterial cells.
At sublethal concentrations, Bac8c causes transient membrane destabilization and metabolic imbalances.[2][4] However, at bactericidal concentrations, it rapidly depolarizes the cytoplasmic membrane, disrupts the electron transport chain, and increases membrane permeability, leading to cell death.[2][4] Some evidence also suggests that after translocating across the membrane, AMPs can inhibit intracellular processes such as DNA, RNA, and protein synthesis.[4] The fungicidal mechanism of Bac8c also involves inducing disturbances in the membrane potential and forming pores in the fungal membrane.[1]
References
- 1. Fungicidal mechanisms of the antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bac8c peptide [novoprolabs.com]
- 4. Deciphering the Mode of Action of the Synthetic Antimicrobial Peptide Bac8c - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipoic acid modified antimicrobial peptide with enhanced antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Bac8c Peptide Synthesis
Welcome to the technical support center for the synthesis of the Bac8c peptide (Sequence: Arg-Ile-Trp-Val-Ile-Trp-Arg-Arg-NH₂). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this hydrophobic and cationic antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the Bac8c peptide?
A1: The main challenges in Bac8c synthesis stem from its amino acid composition. The peptide is rich in hydrophobic residues (Isoleucine, Tryptophan, Valine) and C-terminal Arginine residues.[1] This combination can lead to:
-
Aggregation: The growing peptide chain can aggregate on the solid-phase support, leading to incomplete coupling and deprotection steps.[2] This is a common issue with hydrophobic peptides.
-
Difficult Couplings: Arginine residues, especially when coupled to other bulky amino acids, can be challenging to incorporate efficiently due to steric hindrance.[3] The repeated Arginine sequence at the C-terminus of Bac8c can exacerbate this issue.
-
Purification Difficulties: The hydrophobic nature of Bac8c can lead to poor solubility of the crude product and challenging purification by reverse-phase HPLC.
Q2: Which solid-phase peptide synthesis (SPPS) strategy is recommended for Bac8c?
A2: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most commonly used and recommended method for synthesizing peptides like Bac8c.[4] To obtain the C-terminal amide, it is crucial to use a Rink Amide resin.[5]
Q3: My crude Bac8c peptide shows low purity. What are the likely causes?
A3: Low purity of the crude peptide is often a result of incomplete reactions during SPPS.[6] For Bac8c, this can be due to:
-
Incomplete Fmoc-deprotection: Aggregation can hinder the access of the deprotection reagent (e.g., piperidine) to the N-terminus of the growing peptide chain.
-
Inefficient Amino Acid Coupling: Steric hindrance from bulky side chains (Trp, Val, Ile) and the guanidinium (B1211019) group of Arginine can lead to failed or slow coupling reactions.[3]
-
Side Reactions: Although less common for this sequence, side reactions involving the indole (B1671886) ring of Tryptophan can occur.
Q4: I'm observing resin shrinking during the synthesis. What does this indicate?
A4: Resin shrinking is a strong indicator of on-resin peptide aggregation. The aggregated peptide chains collapse the resin beads, preventing proper swelling and solvent penetration. This severely hampers reaction efficiency.
Q5: What is a realistic expectation for the final yield and purity of synthesized Bac8c?
A5: For short, hydrophobic antimicrobial peptides like Bac8c synthesized via SPPS, the final yield and purity can vary. The overall yield is a product of the efficiency of each synthesis step.[6] The following table provides a general expectation.
| Parameter | Expected Range | Notes |
| Crude Peptide Purity | 50-70% | Highly dependent on the success of the SPPS protocol. |
| Final Purity (after HPLC) | >95% | Achievable with optimized purification. |
| Overall Yield | 10-30% | Calculated based on the initial resin loading. |
Troubleshooting Guides
Problem: Incomplete Coupling
Symptoms:
-
Positive Kaiser test (blue beads) after a coupling step.
-
Presence of deletion sequences (peptide missing one or more amino acids) in the final mass spectrometry analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Peptide Aggregation | 1. Use Aggregation-Disrupting Solvents: Switch from standard DMF to NMP or a mixture of DMF/DMSO. 2. Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50-60°C) to disrupt secondary structures. |
| Steric Hindrance | 1. Double Coupling: Repeat the coupling step for problematic residues, especially the Arginine residues.[3] 2. Extended Coupling Time: Increase the reaction time for the coupling step from the standard 1-2 hours to 4 hours or overnight.[3] 3. Use High-Efficiency Coupling Reagents: Employ coupling reagents like HCTU, HATU, or COMU, which are known to be effective for hindered couplings.[7] |
Problem: Peptide Aggregation
Symptoms:
-
Resin shrinking or clumping.
-
Slow or incomplete Fmoc-deprotection.
-
Low swelling of the peptide-resin.
Possible Causes & Solutions:
| Cause | Solution |
| Interchain Hydrogen Bonding of Hydrophobic Residues | 1. Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonds. 2. Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) to increase the distance between peptide chains. |
| Formation of Secondary Structures | 1. Incorporate Pseudoproline Dipeptides: If synthesizing a longer analogue of Bac8c, consider strategically inserting pseudoproline dipeptides to disrupt beta-sheet formation. |
Problem: Difficult Purification
Symptoms:
-
Poor solubility of the crude peptide in aqueous buffers.
-
Broad or tailing peaks during RP-HPLC.
-
Co-elution of impurities with the main product.
Possible Causes & Solutions:
| Cause | Solution |
| High Hydrophobicity | 1. Optimize HPLC Solvents: Use a mobile phase with a stronger organic solvent like acetonitrile. A shallow gradient during elution can improve separation. 2. Solubilize in Organic Solvents: Dissolve the crude peptide in a small amount of DMSO or isopropanol (B130326) before diluting with the aqueous mobile phase for injection. |
| Presence of Closely Related Impurities | 1. Adjust Mobile Phase pH: Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase is standard practice and helps in sharpening peaks. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Bac8c
This protocol is based on the Fmoc/tBu strategy.
-
Resin Preparation:
-
Start with a Rink Amide resin (substitution level ~0.5 mmol/g).
-
Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain and repeat the treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and a coupling agent like HCTU (3.9 equivalents) in DMF.
-
Add a base, N,N-Diisopropylethylamine (DIPEA) (8 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
For the Arginine couplings, a double coupling is recommended.[3]
-
Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5-7 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the Bac8c sequence (Arg-Arg-Trp-Ile-Val-Trp-Ile-Arg).
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude Bac8c peptide in a minimal amount of a solvent like DMSO, then dilute with the initial mobile phase buffer.
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase:
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from a low percentage of Buffer B (e.g., 5%) to a higher percentage (e.g., 60-80%) over 30-60 minutes. The exact gradient will need to be optimized.
-
Detection: Monitor the elution at a wavelength of 220 nm and 280 nm (for the Tryptophan residues).
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) workflow for Bac8c.
Caption: Troubleshooting logic for low purity in Bac8c synthesis.
References
- 1. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 2. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. WO1992005271A1 - Process for the preparation of c-terminally amidated peptides - Google Patents [patents.google.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. bachem.com [bachem.com]
improving the stability of Bac8c in solution
Welcome to the technical support center for Bac8c, a potent antimicrobial peptide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of Bac8c in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and efficacy of your Bac8c experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with Bac8c stability in solution.
| Problem | Potential Cause | Recommended Solution |
| Loss of Antimicrobial Activity | Peptide degradation (hydrolysis, oxidation), Aggregation | Verify storage conditions. Prepare fresh solutions. Optimize solution pH and consider using antioxidants. See FAQ section for details. |
| Precipitation or Cloudiness in Solution | Aggregation, Poor solubility | Increase the polarity of the solvent. Use a small amount of organic solvent like DMSO or acetonitrile (B52724) for initial solubilization before dilution in aqueous buffer. Consider using solubilizing excipients. |
| Inconsistent Experimental Results | Inconsistent peptide concentration due to adsorption to surfaces, Degradation during experiment | Use low-protein-binding labware. Prepare fresh solutions for each experiment. Maintain consistent temperature and pH throughout the experiment. |
| Discoloration of Solution (e.g., yellowing) | Oxidation of Tryptophan (Trp) residues | Prepare solutions in degassed buffers. Consider adding antioxidants like ascorbic acid. Protect solutions from light. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store lyophilized Bac8c?
A1: For maximal stability, lyophilized Bac8c should be stored at -20°C or -80°C in a tightly sealed container with a desiccant.[1][2] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption, which can reduce peptide content and stability.[2][3]
Q2: What is the recommended way to store Bac8c in solution?
A2: Storing peptides in solution is not recommended for long periods due to the risk of degradation.[2] If necessary, prepare aliquots in a sterile, appropriate buffer (pH 5-6) and store them frozen at -20°C or colder.[4] Avoid repeated freeze-thaw cycles as this can degrade the peptide.[4] Peptides containing tryptophan, like Bac8c, have limited shelf lives in solution.[2]
Solubilization
Q3: What is the best solvent for dissolving Bac8c?
A3: The solubility of a peptide is largely determined by its amino acid composition. Bac8c (RIWVIWRR-NH2) is a basic peptide due to the presence of multiple arginine (Arg) residues. Therefore, it should be dissolved in a slightly acidic, sterile buffer.[3] For initial solubilization of hydrophobic peptides, a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile can be used, followed by dilution with the desired aqueous buffer.[4]
Q4: My Bac8c solution is cloudy. What should I do?
A4: Cloudiness or precipitation is often due to peptide aggregation. This can be influenced by factors like pH, temperature, and ionic strength.[5] You can try to improve solubility by:
-
Briefly sonicating the solution.[3]
-
Using a different buffer system or adjusting the pH.
-
Initially dissolving in a small amount of a compatible organic solvent before adding the aqueous buffer.
Stability and Degradation
Q5: What are the primary pathways of Bac8c degradation in solution?
A5: Peptides like Bac8c are susceptible to several degradation pathways in aqueous solutions:
-
Oxidation: The two tryptophan (Trp) residues in Bac8c are prone to oxidation. This can be accelerated by exposure to air and light.[1][3]
-
Hydrolysis: Peptide bonds can be hydrolyzed, especially at non-neutral pH and elevated temperatures.[1]
-
Aggregation: The hydrophobic isoleucine (Ile) and valine (Val) residues can promote self-association and aggregation.[5]
Q6: How can I minimize the degradation of Bac8c in my experiments?
A6: To enhance the stability of Bac8c in solution, consider the following strategies:
-
pH Optimization: Use a slightly acidic to neutral buffer (pH 5-7), as extreme pH values can accelerate degradation.[6][7]
-
Use of Excipients: Sugars like trehalose (B1683222) or mannitol (B672) can act as stabilizers.[8] Antioxidants such as ascorbic acid can be added to mitigate oxidation.[8]
-
Temperature Control: Perform experiments at controlled, and where possible, lower temperatures to slow down degradation kinetics.[1]
-
Degassed Buffers: Using oxygen-free buffers can help prevent oxidation of the tryptophan residues.[3]
Experimental Protocols
Protocol 1: Preparation of Bac8c Stock Solution
-
Equilibration: Allow the lyophilized Bac8c vial to reach room temperature in a desiccator.
-
Weighing: Quickly weigh the desired amount of peptide in a sterile environment.
-
Initial Solubilization (if necessary): If the peptide is difficult to dissolve directly in an aqueous buffer, add a minimal amount of sterile DMSO to the lyophilized powder to dissolve it completely.
-
Dilution: Add sterile, degassed buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 6.0) dropwise to the dissolved peptide while gently vortexing until the desired stock concentration is reached.
-
Storage: Aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This method can be used to monitor the degradation of Bac8c over time by observing the decrease in the area of the main peptide peak and the appearance of degradation product peaks.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 4 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over a specified time (e.g., 18 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm.
-
Procedure:
-
Prepare Bac8c solutions under different conditions (e.g., different pH, temperatures).
-
At various time points, inject an aliquot of each solution into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main Bac8c peak.
-
Quantify the percentage of remaining Bac8c by comparing the peak area at each time point to the initial peak area (time zero).
-
Data Presentation
The following tables illustrate how quantitative data from stability studies could be presented.
Table 1: Effect of pH on Bac8c Stability at 25°C (Hypothetical Data)
| pH | % Bac8c Remaining after 24h | % Bac8c Remaining after 72h |
| 4.0 | 95% | 85% |
| 5.0 | 98% | 92% |
| 6.0 | 99% | 95% |
| 7.0 | 97% | 90% |
| 8.0 | 90% | 75% |
Table 2: Effect of Temperature on Bac8c Stability at pH 6.0 (Hypothetical Data)
| Temperature | % Bac8c Remaining after 24h | % Bac8c Remaining after 72h |
| 4°C | >99% | 98% |
| 25°C | 99% | 95% |
| 37°C | 92% | 80% |
Visualizations
Caption: Workflow for assessing Bac8c stability.
References
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. bachem.com [bachem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bac8c peptide [novoprolabs.com]
Technical Support Center: Overcoming Bac8c Resistance in Bacteria
This technical support center is designed for researchers, scientists, and drug development professionals who are working with the antimicrobial peptide Bac8c and encountering challenges related to bacterial resistance. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and overcome resistance to Bac8c in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bac8c?
A1: Bac8c is an 8-amino-acid antimicrobial peptide that exhibits a complex and concentration-dependent mechanism of action. At sublethal concentrations (around 3 µg/mL), it causes temporary disruption of the bacterial cell membrane and interferes with metabolic processes, particularly respiratory functions.[1][2][3][4] At its minimal bactericidal concentration (MBC) of approximately 6 µg/mL, Bac8c leads to more severe and irreversible damage, including significant depolarization of the cytoplasmic membrane, disruption of the electron transport chain, and ultimately, cell death.[1] Its multifaceted attack on cellular functions is a key reason why the development of high-level resistance is not commonly observed.
Q2: My bacterial culture has developed resistance to Bac8c. What are the likely mechanisms?
A2: Bacteria can develop resistance to Bac8c and other antimicrobial peptides (AMPs) through several mechanisms:
-
Alteration of the Cell Envelope: Bacteria can modify their cell surface to reduce the binding of the positively charged Bac8c. This is often achieved by increasing the positive net charge of the cell membrane, which creates electrostatic repulsion.
-
Efflux Pumps: Bacteria may overexpress efflux pumps, which are membrane proteins that actively transport antimicrobial agents, including Bac8c, out of the cell before they can reach their intracellular targets.
-
Enzymatic Degradation: Some bacteria can produce proteases that degrade Bac8c, rendering it inactive.
-
Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix, which can limit the penetration of Bac8c.
A genome-wide study in E. coli has identified a network of genes that, when overexpressed, can lead to low-level resistance to Bac8c. These genes are involved in various cellular processes, including biofilm formation and multi-drug transport.
Q3: How can I confirm that my bacterial strain has developed resistance to Bac8c?
A3: The most common method to confirm resistance is by determining the Minimum Inhibitory Concentration (MIC) of Bac8c for your bacterial strain and comparing it to the MIC for a known susceptible (wild-type) strain. A significant increase in the MIC value for your strain indicates the development of resistance.
Q4: Can resistance to Bac8c be reversed or overcome?
A4: In some cases, resistance can be overcome. Strategies include:
-
Combination Therapy: Using Bac8c in combination with other antimicrobial agents that have different mechanisms of action can create a synergistic effect and overcome resistance. For example, using agents that disrupt the proton motive force can inhibit the function of certain efflux pumps.
-
Membrane Permeabilizers: Co-administration of agents that permeabilize the bacterial membrane can enhance the uptake of Bac8c and restore its efficacy.
-
Efflux Pump Inhibitors: Although still largely in the research phase, specific inhibitors of efflux pumps can be used to block this resistance mechanism.
Troubleshooting Guides
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent inoculum density | Ensure that the bacterial inoculum is standardized to the same optical density (OD) or colony-forming units (CFU)/mL for every experiment. |
| Peptide binding to plasticware | Use low-protein-binding polypropylene (B1209903) plates and pipette tips for all steps involving Bac8c. |
| Peptide degradation | Prepare fresh stock solutions of Bac8c for each experiment. Avoid repeated freeze-thaw cycles. |
| Inappropriate growth medium | The composition of the growth medium, particularly the salt concentration, can affect the activity of cationic antimicrobial peptides. Use a consistent and appropriate medium, such as Mueller-Hinton Broth (MHB). |
| Subjective interpretation of results | Use a plate reader to measure the optical density at 600 nm (OD600) for a more objective determination of growth inhibition. |
Issue 2: No or low antimicrobial activity of Bac8c against a usually susceptible strain.
| Possible Cause | Troubleshooting Step |
| Incorrect peptide concentration | Verify the concentration of your Bac8c stock solution. |
| Peptide instability | Ensure that the peptide has been stored correctly (typically at -20°C or -80°C) and has not expired. |
| Contamination of bacterial culture | Streak your bacterial culture on an appropriate agar (B569324) plate to check for purity. |
| High inoculum density | Using too high a concentration of bacteria can overwhelm the antimicrobial effect of the peptide. Ensure your inoculum is within the recommended range (e.g., 5 x 10^5 CFU/mL). |
Issue 3: Suspected development of resistance during an experiment.
| Possible Cause | Troubleshooting Step |
| Sub-lethal concentration of Bac8c | Prolonged exposure to sub-lethal concentrations of an antimicrobial agent can select for resistant mutants. If possible, use a concentration of Bac8c that is at or above the MBC. |
| Spontaneous mutation | Perform a population analysis by plating a high density of the bacterial culture on agar plates containing different concentrations of Bac8c to determine the frequency of resistant mutants. |
| Upregulation of resistance mechanisms | Investigate changes in the expression of genes associated with resistance, such as those for efflux pumps or cell membrane modification, using qRT-PCR. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Bac8c Against Susceptible Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 3 |
| Staphylococcus aureus | ATCC 25923 | 4 |
Note: MIC values can vary slightly between laboratories and with different experimental conditions.
Table 2: Examples of Genes Conferring Low-Level Bac8c Resistance in E. coli When Overexpressed
| Gene(s) | Function | Observed MIC Increase |
| treB | Phosphotransferase system (PTS) component | Low-level resistance |
| yjiK | Putative multidrug transporter | Low-level resistance |
| yagU | Putative inner membrane protein | Low-level resistance |
| fnr | Transcriptional regulator of anaerobic metabolism | Low-level resistance |
This table is based on findings from a genome-wide screen and indicates that overexpression of these genes can lead to a reduction in susceptibility to Bac8c. The exact fold-increase in MIC may vary.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted for cationic antimicrobial peptides like Bac8c.
Materials:
-
Bac8c peptide
-
Susceptible bacterial strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
Sterile, low-protein-binding 96-well polypropylene microtiter plates
-
Sterile, low-protein-binding pipette tips
-
Spectrophotometer
-
Plate reader (optional)
Procedure:
-
Prepare Bac8c Stock Solution: Dissolve Bac8c in sterile water or 0.01% acetic acid to a concentration of 1 mg/mL.
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to an OD600 of 0.08-0.1 (equivalent to approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the bacterial suspension 1:100 in MHB to achieve a final concentration of approximately 1-2 x 10^6 CFU/mL.
-
-
Serial Dilution of Bac8c:
-
Add 100 µL of MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the Bac8c stock solution (at the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should contain 100 µL of MHB with no Bac8c (positive control for bacterial growth).
-
Well 12 should contain 100 µL of MHB only (negative control/sterility).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Bac8c at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the OD600 with a plate reader.
Protocol 2: Membrane Permeability Assay using DiSC3(5)
This assay measures the depolarization of the bacterial cytoplasmic membrane.
Materials:
-
Bac8c peptide
-
Bacterial culture
-
5 mM HEPES buffer (pH 7.2) containing 20 mM glucose
-
DiSC3(5) stock solution (1 mM in DMSO)
-
Fluorometer
Procedure:
-
Prepare Bacterial Suspension:
-
Grow bacteria to mid-log phase (OD600 ≈ 0.5).
-
Harvest the cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD600 of 0.05.
-
-
Dye Loading:
-
Add DiSC3(5) to the bacterial suspension to a final concentration of 1 µM.
-
Incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized membranes.
-
-
Fluorescence Measurement:
-
Transfer 2 mL of the dye-loaded bacterial suspension to a cuvette.
-
Place the cuvette in the fluorometer and record the baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).
-
Add the desired concentration of Bac8c to the cuvette and immediately start recording the fluorescence change over time.
-
-
Data Analysis: An increase in fluorescence indicates the release of DiSC3(5) from the bacterial membrane, which corresponds to membrane depolarization.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
This protocol provides a framework for measuring the expression of genes potentially involved in Bac8c resistance.
Materials:
-
Bacterial cultures (wild-type and potentially resistant strains)
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for target and reference genes (see Table 3 for examples)
Procedure:
-
Bacterial Culture and RNA Extraction:
-
Grow wild-type and potentially resistant bacterial strains to mid-log phase in the presence and absence of a sub-lethal concentration of Bac8c.
-
Extract total RNA from the bacterial pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis: Synthesize cDNA from the RNA templates using a reverse transcription kit.
-
qRT-PCR:
-
Set up the qRT-PCR reactions using SYBR Green master mix, cDNA, and the appropriate forward and reverse primers for your target and reference genes.
-
Run the reactions in a qRT-PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the expression of a stably expressed reference gene.
-
Table 3: Example Reference Genes for qRT-PCR
| Bacterium | Reference Gene(s) |
| Escherichia coli | cysG, hcaT, rssA |
| Staphylococcus aureus | rplD, rpoB, gyrB, rho |
The stability of reference genes should be validated under your specific experimental conditions.
Mandatory Visualizations
Caption: Mechanism of action of Bac8c leading to bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of stable reference genes in Staphylococcus aureus to study gene expression under photodynamic treatment: a case study of SEB virulence factor analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Mode of Action of the Synthetic Antimicrobial Peptide Bac8c - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bac8c Concentration for Bactericidal Effects
This technical support center is designed for researchers, scientists, and drug development professionals working with the antimicrobial peptide Bac8c. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bac8c and what is its spectrum of activity?
Bac8c is a synthetic 8-amino-acid peptide (RIWVIWRR-NH2) derived from a variant of the bovine peptide bactenecin.[1][2][3][4] It exhibits broad-spectrum activity against a range of pathogenic Gram-positive and Gram-negative bacteria, as well as some yeasts.[1][2][3][4]
Q2: What is the mechanism of action of Bac8c?
Bac8c has a complex, two-stage mechanism of action, particularly studied in Escherichia coli.[1][2]
-
At sublethal concentrations (e.g., ~3 µg/mL for E. coli) : It causes transient membrane destabilization and metabolic imbalances, linked to the inhibition of respiratory function.[1][2] However, bacterial defense systems may allow for recovery.[1][2]
-
At or above the minimal bactericidal concentration (MBC) (e.g., 6 µg/mL for E. coli) : Bac8c leads to substantial and rapid depolarization of the cytoplasmic membrane, disruption of electron transport, partial membrane permeabilization, and ultimately, cell death.[1][2]
Q3: What are the typical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Bac8c?
MIC and MBC values for Bac8c can vary depending on the bacterial species and strain. Below is a summary of reported values for common bacteria.
Data Presentation: Bac8c Activity
| Peptide | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Bac8c | Escherichia coli (ATCC 25922) | ~3 (growth inhibition) | 6 | [5] |
| Escherichia coli | 4 | Not Specified | [6] | |
| Staphylococcus aureus (ATCC 25923) | 2 | Not Specified | [6] | |
| Methicillin-resistant S. aureus (MRSA) | 8 | Not Specified | [6] | |
| Staphylococcus epidermidis | 4 | Not Specified | [6] | |
| Pseudomonas aeruginosa | 4 | Not Specified | [6] | |
| LA-Bac8c | Staphylococcus aureus | 1 | Not Specified | [7] |
| (Lipoic acid modified) | Methicillin-resistant S. aureus (MRSA) | 4 | Not Specified | [7] |
| Staphylococcus epidermidis | 8 | Not Specified | [7] | |
| Escherichia coli | 8 | Not Specified | [7] | |
| Pseudomonas aeruginosa | 8 | Not Specified | [7] |
Experimental Protocols & Troubleshooting
A crucial step in optimizing Bac8c's bactericidal effects is the accurate determination of its MIC and MBC.
Experimental Workflow for MIC & MBC Determination
Caption: Workflow for determining MIC and MBC of Bac8c.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for antimicrobial peptides.[8][9]
-
Peptide Preparation :
-
Bacterial Culture Preparation :
-
Microtiter Plate Assay :
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene (B1209903) microtiter plate.[5]
-
Perform serial twofold dilutions of the Bac8c stock solutions in the wells to achieve the desired final concentration range.[5]
-
Include a positive control (bacteria without peptide) and a negative control (broth only).[10]
-
-
Incubation and MIC Determination :
Detailed Protocol: MBC Determination
-
Plating from MIC Wells :
-
Incubation and MBC Determination :
Troubleshooting Guide
Problem 1: High variability in MIC values between experiments.
-
Possible Cause: Inoculum density variation. The number of bacteria can significantly impact the MIC.[10]
-
Solution: Standardize your inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before final dilution.
-
-
Possible Cause: Peptide adsorption to labware.
-
Possible Cause: Inconsistent incubation conditions.
-
Solution: Ensure a consistent incubation time and temperature. Use plate sealers to prevent evaporation, which can concentrate the peptide in the wells.[10]
-
Problem 2: No bactericidal activity observed (high MBC values).
-
Possible Cause: The peptide may be bacteriostatic rather than bactericidal at the tested concentrations for the specific bacterial strain.
-
Solution: Ensure the MBC is determined correctly by plating a sufficient volume from the MIC wells. An MBC that is more than four times the MIC may indicate bacteriostatic activity.[12]
-
-
Possible Cause: Peptide degradation.
-
Solution: Prepare fresh peptide stock solutions for each experiment. Store lyophilized peptide and stock solutions at the recommended temperature (typically -20°C or lower).
-
Problem 3: Unexpectedly low or no activity.
-
Possible Cause: Incorrect peptide concentration due to errors in preparation or storage.
-
Solution: Verify the calculations for your stock solution and serial dilutions. Have the peptide concentration of your stock solution confirmed by amino acid analysis if issues persist.[8]
-
-
Possible Cause: The specific bacterial strain may have inherent resistance.
-
Solution: Test against a reference strain (e.g., E. coli ATCC 25922) for which MIC data is published to validate your experimental setup.[5]
-
Bac8c's Two-Stage Mechanism of Action
Caption: Simplified model of Bac8c's concentration-dependent effects on bacteria.
References
- 1. Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Deciphering the Mode of Action of the Synthetic Antimicrobial Peptide Bac8c - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. emerypharma.com [emerypharma.com]
- 10. benchchem.com [benchchem.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. qlaboratories.com [qlaboratories.com]
- 13. microbe-investigations.com [microbe-investigations.com]
Navigating the Challenges of Bac8c: A Technical Support Center for Reducing Cytotoxicity in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
The potent antimicrobial peptide Bac8c holds significant promise in combating a wide range of pathogens. However, its clinical translation is often hampered by its inherent cytotoxicity towards mammalian cells. This technical support center provides a comprehensive resource for researchers, offering troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help mitigate the cytotoxic effects of Bac8c and its derivatives during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Bac8c's cytotoxicity in mammalian cells?
A1: Bac8c, an 8-amino-acid peptide (RIWVIWRR-NH₂), exerts its antimicrobial effects primarily by disrupting cell membranes.[1][2][3][4] This membrane-disrupting activity is not entirely specific to microbial cells and can also lead to the permeabilization and lysis of mammalian cell membranes, resulting in cytotoxicity.
Q2: What are the key strategies to reduce the cytotoxicity of Bac8c?
A2: The main approaches to decrease Bac8c's toxicity while preserving its antimicrobial efficacy involve:
-
Peptide Modification: Altering the peptide's structure, for instance, through the substitution of L-amino acids with D-amino acids (e.g., D-Bac8c) can reduce susceptibility to proteases and potentially lower cytotoxicity.[5]
-
Conjugation: Attaching molecules like lipoic acid to the peptide can modulate its interaction with mammalian cell membranes, thereby reducing cytotoxicity.
-
Delivery Systems: Encapsulating Bac8c in nanoparticle formulations, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can control its release and reduce direct exposure to healthy mammalian cells.[6][7]
Q3: How does D-amino acid substitution affect Bac8c's cytotoxicity?
A3: Substituting L-amino acids with their D-isomers can render the peptide more resistant to degradation by proteases present in the experimental environment. This increased stability can sometimes be associated with a more favorable therapeutic window, exhibiting lower cytotoxicity against mammalian cells.[5]
Q4: What is the role of lipoic acid conjugation in reducing Bac8c's toxicity?
A4: Conjugating lipoic acid to Bac8c can alter the peptide's overall hydrophobicity and charge distribution. This modification can lead to a more selective interaction with bacterial membranes over mammalian cell membranes, thus reducing its cytotoxic effects.
Q5: Can nanoparticle encapsulation completely eliminate the cytotoxicity of Bac8c?
A5: While nanoparticle delivery systems can significantly reduce the systemic toxicity of Bac8c by controlling its release and targeting it to the site of infection, they may not completely eliminate cytotoxicity. The choice of nanoparticle material, particle size, and drug loading are critical factors that influence the overall safety and efficacy of the formulation.[6][7]
Troubleshooting Guides
Troubleshooting High Cytotoxicity in MTT Assays
| Problem | Possible Cause | Recommended Solution |
| High background absorbance | Contamination of media or reagents. | Use fresh, sterile reagents and media. Consider using a phenol (B47542) red-free medium during the MTT incubation step. |
| Direct reduction of MTT by the peptide. | Run a control with the peptide and MTT in cell-free media. If a color change occurs, consider an alternative viability assay (e.g., LDH or ATP-based assays).[8] | |
| Low absorbance values (no color change) | Insufficient viable cells. | Optimize cell seeding density.[8] |
| Inactive MTT reagent. | Ensure MTT solution is fresh, protected from light, and has a clear yellow color.[8] | |
| Incomplete formazan (B1609692) solubilization. | Increase incubation time with the solubilization solvent (e.g., DMSO) and ensure thorough mixing. | |
| Inconsistent or fluctuating results | Uneven cell plating. | Ensure a homogenous cell suspension before and during plating. |
| Edge effects on the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Peptide precipitation at high concentrations. | Visually inspect wells for precipitates. If observed, prepare fresh dilutions and ensure complete solubilization before adding to cells. |
Troubleshooting Inconsistent Results in Hemolytic Activity Assays
| Problem | Possible Cause | Recommended Solution |
| High background hemolysis in negative control (PBS) | Mechanical lysis of red blood cells (RBCs). | Handle RBC suspension gently during washing and pipetting steps. |
| Contamination of buffer. | Use fresh, sterile PBS. | |
| Low or no hemolysis in positive control (Triton X-100) | Inactive Triton X-100. | Prepare a fresh solution of Triton X-100. |
| Insufficient incubation time. | Ensure the plate is incubated for the recommended duration (e.g., 1 hour at 37°C).[9] | |
| High variability between replicates | Inaccurate pipetting of RBCs or peptide solutions. | Use calibrated pipettes and ensure proper mixing. |
| Incomplete mixing of peptide and RBCs. | Gently mix the contents of the wells after adding the peptide. | |
| Temperature fluctuations during incubation. | Use a calibrated incubator and ensure uniform temperature across the plate. |
Quantitative Data Summary
Table 1: Cytotoxicity of D-Bac8c2,5Leu in Mammalian Cell Lines
| Cell Line | Assay | IC50 (µg/mL) | Reference |
| THP-1 (Human monocyte) | MTT | >200 | [5] |
| HaCaT (Human keratinocyte) | MTT | >200 | [5] |
| HUVEC (Human umbilical vein endothelial) | MTT | >200 | [5] |
Table 2: Hemolytic Activity of D-Bac8c2,5Leu
| Peptide | Assay | HC50 (µg/mL) | Reference |
| D-Bac8c2,5Leu | Hemolysis Assay | >200 | [5] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxicity of Bac8c and its derivatives against adherent mammalian cells.
Materials:
-
Mammalian cell line of choice (e.g., HEK293, HeLa, HaCaT)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Bac8c peptide and its modified versions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare serial dilutions of the peptides in complete culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the peptide-containing medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Hemolytic Activity Assay
This protocol measures the ability of Bac8c and its derivatives to lyse human red blood cells (hRBCs).
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bac8c peptide and its modified versions
-
Triton X-100 (1% v/v in PBS for positive control)
-
96-well plates
Procedure:
-
RBC Preparation: Collect fresh human blood with an anticoagulant. Centrifuge to pellet the RBCs and wash them three times with PBS. Resuspend the washed RBCs in PBS to a final concentration of 2-5%.[10]
-
Peptide Dilution: Prepare serial dilutions of the peptides in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100).[9][10] Incubate the plate at 37°C for 1 hour.[9]
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.[10]
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control (100% lysis). The HC50 value is the peptide concentration that causes 50% hemolysis.[11]
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid Substituted Bac8c
This is a general protocol for synthesizing a peptide with D-amino acid substitutions using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected L- and D-amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM, Methanol)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.[12]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.[1]
-
Amino Acid Coupling: Activate the desired Fmoc-protected D- or L-amino acid with a coupling reagent and couple it to the deprotected resin in the presence of a base.[1]
-
Washing: Wash the resin thoroughly with DMF, DCM, and Methanol to remove excess reagents.[12]
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.[1]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase HPLC.
Protocol 4: N-terminal Lipoic Acid Conjugation
This protocol describes the conjugation of lipoic acid to the N-terminus of a synthesized peptide on-resin.
Materials:
-
Resin-bound peptide with a free N-terminus
-
Lipoic acid
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF
Procedure:
-
Peptide Synthesis: Synthesize the peptide sequence on the resin using standard SPPS protocols, leaving the N-terminal Fmoc group intact.
-
Final Deprotection: Remove the final N-terminal Fmoc group.
-
Lipoic Acid Coupling: Dissolve lipoic acid and coupling reagents in DMF and add it to the resin. Add the base and allow the reaction to proceed to completion.
-
Washing: Wash the resin extensively with DMF and DCM.
-
Cleavage and Purification: Cleave the lipoic acid-conjugated peptide from the resin and purify it as described in the SPPS protocol.
Protocol 5: Formulation of Bac8c-Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)
This is a general protocol for encapsulating a hydrophilic peptide like Bac8c into PLGA nanoparticles.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Bac8c peptide
-
Poly(vinyl alcohol) (PVA) solution
-
Deionized water
Procedure:
-
Primary Emulsion: Dissolve PLGA in DCM. Dissolve the Bac8c peptide in a small volume of aqueous buffer. Add the aqueous peptide solution to the PLGA/DCM solution and sonicate to form a water-in-oil (w/o) primary emulsion.[7]
-
Secondary Emulsion: Add the primary emulsion to a larger volume of PVA solution and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.[6]
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove residual PVA, and then lyophilize for storage.[13]
-
Characterization: Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.[14]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways of Bac8c-induced cytotoxicity in mammalian cells.
Caption: Troubleshooting workflow for addressing high cytotoxicity of Bac8c in experiments.
Caption: General experimental workflow for evaluating and comparing the cytotoxicity of Bac8c derivatives.
References
- 1. peptide.com [peptide.com]
- 2. Fungicidal mechanisms of the antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering the Mode of Action of the Synthetic Antimicrobial Peptide Bac8c - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent antimicrobial activity of hydrogel loaded with the antimicrobial peptide, D-Bac8c2,5 Leu, against monospecies and polymicrobial biofilms of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation of PLGA nanoparticles containing short cationic peptide nucleic acids. [research.bidmc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Bac8c aggregation problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common aggregation problems encountered during experiments with the antimicrobial peptide Bac8c.
Frequently Asked Questions (FAQs)
Q1: What is Bac8c and why is aggregation a concern?
A1: Bac8c is a synthetic antimicrobial peptide with the sequence RIWVIWRR-NH2.[1][2] Like many peptides, Bac8c can be prone to aggregation, which is the self-association of peptide molecules to form larger, often insoluble complexes.[3] Aggregation is a significant concern as it can lead to a loss of biological activity, inaccurate concentration measurements, and potentially interfere with experimental assays.[3][4]
Q2: What are the primary factors that can cause Bac8c to aggregate?
A2: Several factors can contribute to Bac8c aggregation, including:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[4]
-
pH and Charge: The solubility of peptides is often lowest near their isoelectric point (pI). Since Bac8c is a basic peptide due to its arginine residues, it is more soluble in acidic solutions.[5][6]
-
Ionic Strength: The presence of salts in buffers can either decrease or increase aggregation depending on the nature of the interactions (ionic or hydrophobic).[7] For instance, salts can sometimes cause aggregation and precipitation.
-
Temperature: Temperature fluctuations, such as repeated freeze-thaw cycles, can destabilize the peptide and promote aggregation.[8][9][10]
-
Solvent: The choice of solvent is critical. Using an inappropriate solvent can lead to poor solubility and aggregation.
Q3: How should I properly store lyophilized and reconstituted Bac8c to minimize aggregation?
A3: Proper storage is crucial for maintaining the stability of Bac8c.
-
Lyophilized Peptide: Store lyophilized Bac8c at -20°C in a desiccator to prevent moisture absorption, which can decrease its stability.[11] Before opening the vial, allow it to equilibrate to room temperature for at least 60 minutes to avoid condensation.
-
Reconstituted Peptide: For short-term storage, keep the reconstituted peptide solution at 2-8°C.[8][12] For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11][13]
Troubleshooting Guides
This section provides a step-by-step approach to resolving common issues related to Bac8c aggregation.
Issue 1: Lyophilized Bac8c powder is difficult to dissolve.
-
Possible Cause: The peptide has poor solubility in the chosen solvent due to its hydrophobic and basic residues.
-
Troubleshooting Steps:
-
Initial Solvent Choice: Start by attempting to dissolve a small amount of the peptide in sterile, distilled water.[6]
-
pH Adjustment for Basic Peptides: Since Bac8c is a basic peptide (containing arginine residues), if it does not dissolve in water, try a dilute acidic solution, such as 10% acetic acid.[6][14]
-
Use of Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by a stepwise dilution with the desired aqueous buffer.[5][6] Be mindful that organic solvents may interfere with some biological assays.
-
Sonication: To aid dissolution, you can sonicate the solution for short periods.[5][14]
-
Issue 2: Precipitate forms in the Bac8c solution upon storage or addition to buffer.
-
Possible Cause: The peptide is coming out of solution due to changes in pH, ionic strength, or temperature.
-
Troubleshooting Steps:
-
Buffer Compatibility: Ensure the buffer pH is compatible with Bac8c's solubility profile. As a basic peptide, it is generally more stable in acidic buffers. Avoid buffers with a pH near the peptide's isoelectric point.
-
Salt Concentration: If using a buffer with high salt concentration, consider reducing it, as salts can sometimes cause precipitation.
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution to avoid repeated freezing and thawing, which can promote aggregation.[9][10]
-
Additives: In some cases, the addition of stabilizing agents can help. For example, a small amount of a non-ionic detergent might help to solubilize aggregates formed through hydrophobic interactions.[7]
-
Data Presentation
Table 1: General Guidelines for Bac8c Solubilization
| Property of Bac8c | Recommended Solvent/Strategy | Rationale |
| Basic Peptide (pI > 7) | Start with sterile water. If insoluble, use a dilute acidic solution (e.g., 10% acetic acid).[6][14] | Bac8c contains multiple arginine residues, making it basic. It will be more soluble at a pH below its isoelectric point. |
| Contains Hydrophobic Residues (I, W, V) | If still insoluble, use a small amount of an organic solvent (e.g., DMSO) to initially dissolve, then dilute with buffer.[5][6] | Hydrophobic residues can lead to aggregation in aqueous solutions. Organic solvents can disrupt these hydrophobic interactions. |
Table 2: Reported Minimum Inhibitory Concentrations (MIC) of Bac8c
| Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 2 | [15] |
| MRSA | 8 | [15] |
| Staphylococcus epidermidis | 4 | [15] |
| Escherichia coli | 4 | [15] |
| Pseudomonas aeruginosa | 4 | [15] |
| E. coli (in other studies) | 6 (MBC) | [1][16] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Bac8c
-
Preparation: Allow the vial of lyophilized Bac8c to warm to room temperature for at least 60 minutes before opening to prevent condensation. Prepare your chosen sterile solvent (e.g., sterile water or 10% acetic acid).
-
Dissolution: Add the desired volume of solvent to the vial. Do not shake the vial. Instead, gently swirl or roll the vial to dissolve the peptide.[8][12] If the peptide does not dissolve completely, brief sonication may be applied.[14]
-
Storage: Once dissolved, if not for immediate use, aliquot the solution into single-use tubes and store at -20°C or -80°C.[11][13]
Protocol 2: A Note on Signaling Pathways
Currently, the known mechanism of action for Bac8c primarily involves direct interaction with and disruption of the bacterial cell membrane, leading to depolarization and cell death.[1][2] It is not typically described as acting through specific intracellular signaling pathways in the host or target organism in the way a traditional drug might. Therefore, a signaling pathway diagram is not applicable based on the current understanding of Bac8c's primary antimicrobial mechanism. The focus for avoiding aggregation is on the physicochemical properties of the peptide in solution rather than its interaction with biological pathways.
References
- 1. Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungicidal mechanisms of the antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. leukocare.com [leukocare.com]
- 5. jpt.com [jpt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. kenan-bryant.com [kenan-bryant.com]
- 9. peakbody.co.uk [peakbody.co.uk]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. bachem.com [bachem.com]
- 12. Peptide Reconstitution Guide | Project Biohacking [projectbiohacking.com]
- 13. jpt.com [jpt.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. Frontiers | Efficacy of Antibacterial Peptides Against Peptide-Resistant MRSA Is Restored by Permeabilization of Bacteria Membranes [frontiersin.org]
- 16. Deciphering the Mode of Action of the Synthetic Antimicrobial Peptide Bac8c - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Pore-Forming Activity of Bac8c
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the pore-forming activity of the antimicrobial peptide Bac8c.
Frequently Asked Questions (FAQs)
Q1: What is Bac8c and what is its primary mechanism of action?
Bac8c is a synthetic, 8-amino-acid antimicrobial peptide (AMP) derived from Bac2A, a variant of the bovine peptide bactenecin.[1][2][3] Its primary mechanism of action involves interaction with and disruption of microbial cell membranes.[4][5] At bactericidal concentrations, Bac8c depolarizes the cytoplasmic membrane, disrupts electron transport, and increases membrane permeability, leading to cell death.[1][2][4] Studies have shown it has a pore-forming action on fungal membranes.[5][6]
Q2: What are the reported pore sizes formed by Bac8c?
In fungal membranes, Bac8c has been shown to form pores with an estimated radius of between 2.3 and 3.3 nm.[5][6]
Q3: What factors can influence the pore-forming activity of Bac8c?
Several factors can influence the activity of Bac8c and other antimicrobial peptides, including:
-
Net Charge and Hydrophobicity: A proper balance between positive charge and hydrophobicity is crucial for selective targeting of bacterial membranes.[7][8] Increasing the net positive charge can enhance performance up to a certain point.[7]
-
Peptide Structure: The ability to form amphipathic secondary structures is a key factor for the antimicrobial activity of AMPs.[8]
-
Lipid Composition of the Target Membrane: Bac8c selectively binds to anionic lipids found in higher proportions in bacterial membranes compared to mammalian membranes.[9]
-
Environmental Conditions: Factors such as pH and ionic strength of the local environment can influence the electrostatic interactions between the peptide and the membrane.[10]
Q4: Are there known variants or modifications of Bac8c with enhanced activity?
Yes, modifications to Bac8c have been explored to enhance its properties:
-
LA-Bac8c: A lipoic acid modified version of Bac8c has shown enhanced antimicrobial properties.[11]
-
D-Bac8c2,5Leu: A variant with D-amino acid substitutions has demonstrated potent antimicrobial and antibiofilm activity.[12]
-
Bac8c2,5Leu: This variant has been conjugated with hydrothermal carbon nanoparticles to create a drug delivery system.[13]
Troubleshooting Guides
Problem 1: Low or No Observed Pore-Forming Activity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | Ensure proper solubilization of the lyophilized peptide. Use sterile, nuclease-free water or a buffer compatible with your assay. If solubility is an issue, a small amount of acetic acid (e.g., 0.1%) may be added.[14] Visually inspect the solution for any precipitates. |
| Incorrect Peptide Concentration | Verify the concentration of your Bac8c stock solution using a reliable quantification method. Perform a dose-response experiment to determine the optimal concentration range for your specific assay and target organism. |
| Suboptimal Assay Conditions | pH: The activity of AMPs can be pH-dependent.[15] Ensure the pH of your assay buffer is optimal for Bac8c activity. Salt Concentration: High salt concentrations can inhibit the activity of cationic peptides.[14] Test the activity in a low-salt buffer to see if it is restored. |
| Resistant Microbial Strain | Use a known sensitive control strain to validate your experimental setup and confirm the intrinsic activity of your Bac8c sample. |
| Degradation of the Peptide | Store lyophilized peptide at -20°C or -80°C.[14] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. If degradation is suspected, peptide integrity can be confirmed via mass spectrometry. |
Problem 2: High Variability in Experimental Replicates
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Preparation | Ensure a standardized protocol for microbial culture and harvesting. Use cells from the same growth phase (e.g., mid-logarithmic phase) for all experiments to ensure uniformity.[14] |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions. Prepare a master mix of reagents where possible to minimize variability between wells or samples. |
| Uneven Cell Seeding | Ensure thorough mixing of the cell suspension before dispensing into assay plates or chambers to achieve a uniform cell density across all replicates. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of microplates for critical measurements. Fill the peripheral wells with sterile media or water. |
Data Summary
Table 1: Minimum Inhibitory Concentrations (MIC) of Bac8c and its Variants
| Peptide | Organism | MIC (µg/mL) | Reference |
| Bac8c | Escherichia coli | 4 | [16] |
| Bac8c | Pseudomonas aeruginosa | 4 | [16] |
| Bac8c | Staphylococcus aureus | 2 | [16] |
| Bac8c | Methicillin-resistant S. aureus (MRSA) | 8 | [16] |
| Bac8c | Staphylococcus epidermidis | 4 | [16] |
| This compound | E. coli | 8 | [11] |
| This compound | P. aeruginosa | 8 | [11] |
| This compound | S. aureus | 1 | [11] |
| This compound | MRSA | 4 | [11] |
| This compound | S. epidermidis | 8 | [11] |
| D-Bac8c2,5Leu | S. aureus strains | 8 | [12] |
| D-Bac8c2,5Leu | P. aeruginosa (PAO1) | 16 | [12] |
Experimental Protocols & Visualizations
Vesicle Leakage Assay Protocol
This assay measures the ability of Bac8c to form pores in synthetic lipid vesicles by detecting the release of an encapsulated fluorescent dye.
Mechanism of Bac8c Action
The following diagram illustrates the multi-stage mechanism of action of Bac8c, leading to bacterial cell death.
Troubleshooting Logic for Enhancing Activity
This decision tree provides a logical workflow for troubleshooting experiments aimed at enhancing Bac8c's pore-forming activity through peptide modification.
References
- 1. Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Deciphering the Mode of Action of the Synthetic Antimicrobial Peptide Bac8c - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Fungicidal mechanisms of the antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of an artificial antimicrobial peptide with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Potent antimicrobial activity of hydrogel loaded with the antimicrobial peptide, D-Bac8c2,5 Leu, against monospecies and polymicrobial biofilms of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Bac8c In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the in vivo efficacy of the antimicrobial peptide Bac8c. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on modified Bac8c peptides.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with Bac8c and its modified versions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no in vivo efficacy despite good in vitro activity | Proteolytic Degradation: Bac8c is susceptible to degradation by proteases present in serum and tissues. | 1. Incorporate D-amino acids: Synthesize Bac8c with D-amino acids instead of L-amino acids to increase resistance to proteolysis. 2. Peptide Cyclization: Cyclize the peptide to make it less accessible to proteases. 3. Terminal Modifications: Cap the N-terminus (e.g., acetylation) and C-terminus (e.g., amidation) to block exopeptidases.[1] |
| Rapid Clearance: The small size of Bac8c can lead to rapid renal clearance. | 1. PEGylation: Conjugate polyethylene (B3416737) glycol (PEG) to the peptide to increase its hydrodynamic radius and circulation half-life. 2. Encapsulation: Use nanocarriers like liposomes or nanoparticles to protect the peptide from rapid clearance.[1] | |
| Poor Bioavailability: The peptide may not reach the site of infection in sufficient concentrations. | 1. Optimize Administration Route: For systemic infections, intravenous or intraperitoneal injections are generally more effective than subcutaneous or intramuscular routes.[2] For localized infections, consider topical or targeted delivery. 2. Use Delivery Systems: Nanoparticles can improve the biodistribution and accumulation of the peptide at the infection site.[3][4] | |
| Host Cell Binding: Bac8c may bind to host cells, reducing its availability to target bacteria. | 1. Modify Hydrophobicity: Adjusting the hydrophobicity of the peptide can help to improve its selectivity for bacterial membranes over host cell membranes. | |
| High Variability in Efficacy Between Animals | Inconsistent Dosing: Inaccurate or inconsistent administration of the peptide. | 1. Ensure Accurate Dosing: Carefully calibrate all dosing equipment. For injections, ensure the full dose is administered. 2. Standardize Administration Technique: Use a consistent technique for all animals to minimize variability. |
| Differences in Animal Health Status: Underlying health issues can affect the immune response and susceptibility to infection. | 1. Use Healthy Animals: Source animals from a reputable supplier and ensure they are healthy before starting the experiment. 2. Acclimatize Animals: Allow animals to acclimatize to the facility for at least one week before the experiment. | |
| Observed Toxicity in Animal Models | High Peptide Dose: The administered dose may be too high, leading to off-target effects. | 1. Perform Dose-Response Studies: Determine the maximum tolerated dose (MTD) before conducting efficacy studies. 2. Reduce Dose or Frequency: If toxicity is observed, reduce the dose or the frequency of administration. |
| Non-specific Membrane Disruption: Bac8c can disrupt mammalian cell membranes at high concentrations. | 1. Improve Selectivity: Modify the peptide to increase its affinity for bacterial membranes (e.g., by altering charge and hydrophobicity). 2. Targeted Delivery: Use delivery systems that specifically target the infection site, reducing systemic exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bac8c?
A1: Bac8c is a cationic antimicrobial peptide that primarily acts by disrupting the bacterial cell membrane. At bactericidal concentrations, it causes membrane depolarization, disrupts the electron transport chain, and increases membrane permeability, leading to cell death. At sublethal concentrations, it can cause transient membrane destabilization and metabolic imbalances.
Q2: Why is my modified Bac8c not showing improved efficacy in vivo?
A2: Several factors could contribute to this. Even with modifications to improve stability, issues like poor pharmacokinetics, low bioavailability at the infection site, or binding to host components can limit in vivo efficacy. It is crucial to assess the pharmacokinetic and biodistribution profile of your modified peptide.
Q3: How can I improve the stability of Bac8c in serum?
A3: Strategies to enhance serum stability include the incorporation of non-natural D-amino acids, cyclization of the peptide structure, and capping the N- and C-termini. Encapsulating Bac8c in nanoparticles can also protect it from proteolytic degradation.
Q4: What are the best animal models for testing the in vivo efficacy of Bac8c?
A4: The choice of animal model depends on the type of infection being studied.
-
Systemic Infections: Murine sepsis models, where infection is induced via intraperitoneal (i.p.) or intravenous (i.v.) injection of bacteria like Staphylococcus aureus, are commonly used.
-
Localized Infections: For skin infections, murine wound infection models with pathogens like Pseudomonas aeruginosa or S. aureus are appropriate. For respiratory infections, murine pneumonia models with intratracheal instillation of bacteria are used.
Q5: What are the critical parameters to measure in an in vivo efficacy study?
A5: Key outcome measures include:
-
Bacterial Load: Determine the number of colony-forming units (CFU) in target organs or tissues (e.g., peritoneal fluid, blood, lungs, skin lesion).
-
Survival Rate: Monitor and record the survival of the animals over a set period.
-
Clinical Signs of Illness: Score animals based on physical appearance and behavior.
-
Histopathology: Examine tissues for signs of inflammation and tissue damage.
Modifications to Improve Bac8c Efficacy
Chemical Modifications
Lipoic Acid Conjugation (LA-Bac8c)
Attaching lipoic acid, a fatty acid, to Bac8c can enhance its antimicrobial properties by increasing its hydrophobicity and interaction with the bacterial membrane.
Quantitative Data: In Vitro Activity of this compound
| Peptide | Organism | MIC (µg/mL) | MBC (µg/mL) |
| Bac8c | S. aureus | 8 | 16 |
| This compound | S. aureus | 4 | 8 |
| Bac8c | MRSA | 16 | 32 |
| This compound | MRSA | 8 | 16 |
Delivery Systems
Carbon Nanoparticle Conjugation (Bac8c-CNP)
Conjugating Bac8c to carbon nanoparticles (CNPs) can improve its stability and facilitate its delivery. A study on a variant, Bac8c2,5Leu, showed that while the nanoparticle conjugate had slightly lower in vitro activity compared to the free peptide, it represents a promising delivery strategy.
Quantitative Data: In Vitro Activity of Bac8c2,5Leu-CNP
| Treatment | Organism | Concentration (µg/mL) | Log Reduction in Viability (after 24h) |
| Bac8c2,5Leu | S. aureus | 16 | ~2.5 |
| Bac8c2,5Leu-CNP | S. aureus | 16 (peptide) | ~1.5 |
| Bac8c2,5Leu | E. coli | 16 | ~1.0 |
| Bac8c2,5Leu-CNP | E. coli | 16 (peptide) | No significant reduction |
Experimental Protocols
Protocol 1: Synthesis of Lipoic Acid-Bac8c (this compound)
This protocol is a representative method for the conjugation of lipoic acid to Bac8c.
-
Peptide Synthesis: Synthesize Bac8c (RIWVIWRR-NH2) using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Lipoic Acid Activation: Activate the carboxylic acid group of lipoic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in a suitable organic solvent (e.g., dimethylformamide - DMF).
-
Conjugation: Add the activated lipoic acid to the resin-bound peptide with the N-terminal Fmoc group removed. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Cleavage and Deprotection: Cleave the this compound conjugate from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: Preparation of Bac8c-Carbon Nanoparticle (Bac8c-CNP) Conjugates
This protocol describes a general method for the physical adsorption of Bac8c onto carbon nanoparticles.
-
CNP Suspension: Disperse hydrothermal carbon nanoparticles in a suitable buffer (e.g., phosphate-buffered saline - PBS).
-
Peptide Solution: Dissolve lyophilized Bac8c in the same buffer to a known concentration.
-
Conjugation: Add the Bac8c solution to the CNP suspension and incubate with gentle stirring for a specified time (e.g., 1-2 hours) at room temperature to allow for electrostatic adsorption.
-
Separation: Centrifuge the mixture to pellet the Bac8c-CNP conjugates.
-
Quantification of Loading: Determine the amount of conjugated peptide by measuring the concentration of free peptide remaining in the supernatant using a suitable method (e.g., fluorescence spectroscopy if the peptide is labeled, or HPLC).
-
Resuspension: Resuspend the Bac8c-CNP pellet in a sterile, biocompatible buffer for in vivo administration.
Protocol 3: In Vivo Efficacy in a Murine Systemic Infection Model
This protocol provides a general framework for assessing the efficacy of modified Bac8c in a mouse model of sepsis.
-
Animal Model: Use 6-8 week old BALB/c mice.
-
Bacterial Strain: Prepare a mid-logarithmic phase culture of a clinically relevant strain, such as Methicillin-Resistant Staphylococcus aureus (MRSA).
-
Infection: Induce systemic infection by intraperitoneal (i.p.) injection of the bacterial suspension (e.g., 1 x 10^7 CFU/mouse).
-
Treatment: One hour post-infection, administer the modified Bac8c, unmodified Bac8c, a vehicle control (e.g., saline), and a positive control antibiotic (e.g., vancomycin) via i.p. injection.
-
Outcome Assessment:
-
Bacterial Load: At 24 hours post-infection, euthanize a subset of mice from each group. Perform peritoneal lavage to collect fluid and determine the bacterial load by plating serial dilutions and counting colony-forming units (CFU).
-
Survival: Monitor a separate cohort of mice for survival over 7-10 days.
-
Protocol 4: In Vivo Efficacy in a Murine Skin Infection Model
This protocol outlines a general procedure for evaluating modified Bac8c in a mouse model of skin infection.
-
Animal Model: Use 6-8 week old CD-1 mice.
-
Bacterial Strain: Prepare a culture of a relevant skin pathogen, such as Pseudomonas aeruginosa.
-
Wound Creation and Infection: Anesthetize the mice and create a full-thickness dermal wound on the dorsum. Inoculate the wound with the bacterial suspension (e.g., 1 x 10^6 CFU).
-
Treatment: At a specified time post-infection (e.g., 2 hours), topically apply a formulation containing the modified Bac8c, unmodified Bac8c, a vehicle control, or a positive control antibiotic.
-
Outcome Assessment:
-
Bacterial Load: At various time points (e.g., 1, 3, and 7 days post-treatment), euthanize a subset of mice. Excise the wound tissue, homogenize it, and determine the bacterial load (CFU/gram of tissue).
-
Wound Healing: Monitor the wound area over time to assess the rate of wound closure.
-
Histology: Collect wound tissue for histological analysis to evaluate inflammation, re-epithelialization, and collagen deposition.
-
Visualizations
Caption: Proposed mechanism of action for Bac8c leading to bacterial cell death.
Caption: General experimental workflow for in vivo efficacy testing of modified Bac8c.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptide-Loaded Nanoparticles as Inhalation Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Bac8c peptide degradation and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the Bac8c peptide.
Frequently Asked Questions (FAQs)
1. What is Bac8c and what is its primary mechanism of action?
Bac8c is an 8-amino-acid synthetic antimicrobial peptide with the sequence RIWVIWRR-NH2.[1][2][3] It is a variant of the naturally occurring bovine peptide, bactenecin.[1][2] Its primary mechanism of action involves a multi-stage process. At sublethal concentrations, it causes transient membrane destabilization and metabolic imbalances linked to the inhibition of respiratory function in microbes. At bactericidal concentrations, it leads to more significant membrane depolarization, disruption of electron transport, and ultimately, cell death. Bac8c has shown activity against a range of Gram-positive and Gram-negative bacteria, as well as yeast.
2. What are the common causes of Bac8c peptide degradation?
While specific degradation pathways for Bac8c have not been extensively studied, based on its amino acid composition and general principles of peptide chemistry, the following are potential causes of degradation:
-
Proteolytic Degradation: The presence of multiple arginine (R) residues makes Bac8c susceptible to cleavage by trypsin-like proteases, which are common in biological samples and cell culture media.
-
Oxidation: The tryptophan (W) residue in the Bac8c sequence is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.
-
Hydrolysis: Like all peptides, Bac8c can undergo hydrolysis of its peptide bonds, especially at extreme pH values and elevated temperatures.
-
Deamidation: Although less common for the amino acids in Bac8c, deamidation can occur under certain conditions, leading to modifications that can affect peptide structure and function.
3. How can I prevent or minimize Bac8c degradation during experiments?
To maintain the stability and activity of Bac8c, consider the following preventative measures:
-
Proper Storage: Store lyophilized Bac8c peptide at -20°C or -80°C. Once reconstituted, aliquot the solution and store it at -20°C or lower to avoid repeated freeze-thaw cycles.
-
Use of Protease Inhibitors: When working with biological samples that may contain proteases, consider adding a protease inhibitor cocktail.
-
Control of pH: Maintain the pH of your experimental solutions within a neutral range (pH 6-8) to minimize acid- or base-catalyzed hydrolysis.
-
Minimize Oxidation: Protect peptide solutions from light and minimize their exposure to atmospheric oxygen. Use deoxygenated buffers where possible.
-
Peptide Modifications: For applications requiring high stability, consider using modified versions of Bac8c, such as those incorporating D-amino acids, which are resistant to proteolysis.
4. My Bac8c peptide is showing lower than expected antimicrobial activity. What are the possible reasons?
Several factors could contribute to reduced Bac8c activity:
-
Degradation: The peptide may have degraded due to improper storage or handling (see FAQ 3).
-
Aggregation: Peptides can sometimes aggregate, especially at high concentrations or in certain buffers, reducing the effective concentration of active peptide.
-
Binding to Surfaces: Peptides can adhere to plasticware, reducing the actual concentration in your assay. Using low-adhesion tubes and tips or including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.01%) in your dilutions can help mitigate this.
-
Incorrect Concentration: Ensure the peptide was accurately weighed and reconstituted to the correct concentration. Peptides can be hygroscopic, so weighing errors can occur.
-
Assay Conditions: The pH, ionic strength, and presence of certain ions in your assay buffer can influence the activity of antimicrobial peptides.
Troubleshooting Guides
Issue 1: Inconsistent or No Antimicrobial Activity
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Verify the storage conditions and age of the peptide stock. Perform a quality control check using a sensitive bacterial strain with a known MIC for Bac8c. Prepare fresh peptide solutions. |
| Peptide Aggregation | Visually inspect the peptide solution for precipitates. Try dissolving the peptide in a small amount of a suitable solvent (e.g., DMSO) before diluting it in the assay buffer. Perform dynamic light scattering (DLS) to check for aggregation. |
| Incorrect Peptide Concentration | Re-weigh a fresh sample of lyophilized peptide, accounting for potential water content. Use a validated method like amino acid analysis to accurately determine the peptide concentration. |
| Assay Interference | Components of your growth medium or buffer (e.g., high salt concentrations, divalent cations, serum proteins) may inhibit Bac8c activity. Test the peptide's activity in a simpler, defined medium. |
| Bacterial Resistance | Ensure the bacterial strain used is susceptible to Bac8c. Perform a new MIC determination. |
Issue 2: Peptide Solubility Problems
| Potential Cause | Troubleshooting Step |
| Hydrophobicity | While Bac8c is relatively short, improper folding can expose hydrophobic residues. Try dissolving in a small amount of an organic solvent like DMSO or acetonitrile (B52724) before adding aqueous buffer. |
| Incorrect pH | The net charge of the peptide is pH-dependent. Adjust the pH of the buffer to enhance solubility. For cationic peptides like Bac8c, a slightly acidic pH may improve solubility. |
| High Concentration | Attempt to dissolve the peptide at a lower concentration. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of Bac8c.
Materials:
-
Bac8c peptide
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Peptide Preparation: Prepare a stock solution of Bac8c in sterile water or a suitable buffer (e.g., 0.01% acetic acid). Make serial two-fold dilutions of the peptide in MHB in the 96-well plate.
-
Bacterial Inoculum Preparation: Grow the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Assessment of Peptide Stability (Protease Degradation Assay)
This protocol provides a method to assess the stability of Bac8c in the presence of a protease.
Materials:
-
Bac8c peptide
-
Trypsin (or another relevant protease)
-
Tris buffer (pH 7.4)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Incubator
Procedure:
-
Reaction Setup: Prepare a solution of Bac8c in Tris buffer. Add trypsin to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and stop the reaction by adding a protease inhibitor or an acid (e.g., trifluoroacetic acid).
-
RP-HPLC Analysis: Analyze the samples by RP-HPLC to monitor the disappearance of the intact Bac8c peak and the appearance of degradation product peaks over time.
-
Data Analysis: Quantify the peak areas to determine the percentage of Bac8c remaining at each time point.
Visualizations
Caption: Mechanism of action of Bac8c at sublethal vs. bactericidal concentrations.
Caption: Experimental workflow for assessing Bac8c proteolytic degradation.
Caption: Troubleshooting logic for low Bac8c antimicrobial activity.
References
Validation & Comparative
A Comparative Analysis of the Antimicrobial Peptides Bac8c and Bac2A: Efficacy and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antimicrobial peptides Bac8c and Bac2A. Bac2A is a linear variant of the naturally occurring bovine antimicrobial peptide, bactenecin. Bac8c, a synthetic derivative of Bac2A, has demonstrated enhanced potency. This document summarizes their comparative efficacy, mechanisms of action, and provides detailed experimental protocols to assist researchers in the fields of microbiology and drug development.
Quantitative Performance Data
The antimicrobial efficacy of Bac8c and Bac2A has been evaluated against a range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative comparison of their potency.
Table 1: Comparative Antimicrobial Activity of Bac8c and Bac2A
| Peptide | Target Organism | Strain | MIC (µg/mL) | Reference |
| Bac8c | Escherichia coli | ATCC 25922 | ~3 (Inhibitory) | [1] |
| 6 (Bactericidal) | [1] | |||
| Staphylococcus aureus | ATCC 25923 | 2 | [2] | |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Clinical Isolate | 8 | [2] | |
| Staphylococcus epidermidis | - | 4 | [2] | |
| Pseudomonas aeruginosa | - | 4 | ||
| Bac2A | Staphylococcus aureus | Clinical Isolate 1 | 54 | |
| Clinical Isolate 2 | 80 | |||
| Gram-positive bacteria | - | 0.25 - 16 | ||
| Gram-negative bacteria | - | 2 - 32 |
Mechanisms of Action
Both Bac8c and Bac2A exert their antimicrobial effects primarily through interaction with and disruption of the bacterial cell membrane. However, the specifics of their mechanisms, particularly for Bac8c, have been shown to be concentration-dependent.
Bac8c: A Two-Stage, Concentration-Dependent Mechanism
Bac8c exhibits a nuanced, two-stage mechanism of action against bacteria such as E. coli.
-
At Sublethal Concentrations (e.g., ~3 µg/mL): Bac8c causes transient membrane destabilization and metabolic imbalances. This appears to be linked to the inhibition of respiratory functions within the bacterial cell.
-
At Bactericidal Concentrations (e.g., 6 µg/mL): Bac8c rapidly and substantially depolarizes the cytoplasmic membrane. This leads to the disruption of electron transport, increased membrane permeability, and ultimately, cell death.
Bac2A: Membrane Permeabilization and Beyond
The parent peptide, Bac2A, is also known to interact with and permeabilize the bacterial cytoplasmic membrane, causing moderate depolarization. Some evidence suggests that Bac2A's mechanism may not be solely limited to membrane disruption and could involve plural effects, potentially including intracellular targets.
Below are diagrams illustrating the proposed mechanisms of action.
References
Bac8c: A Comparative Analysis of a Potent Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic antimicrobial peptide (AMP) Bac8c against three other well-characterized AMPs: Melittin (B549807), LL-37, and Polymyxin B. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their respective performance profiles, supported by available experimental data and detailed methodologies for key assays.
Introduction to the Antimicrobial Peptides
Bac8c is a synthetically derived 8-amino-acid peptide (RIWVIWRR-NH₂) originating from Bac2A, a variant of the bovine antimicrobial peptide bactenecin.[1][2][3] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2] Its small size and potent activity make it an interesting candidate for therapeutic development.
Melittin , the principal component of bee venom, is a 26-amino-acid amphipathic peptide. It is a powerful, broad-spectrum lytic agent, demonstrating activity against bacteria, fungi, and even enveloped viruses.[4][5] However, its potent hemolytic and cytotoxic nature presents a significant hurdle for systemic therapeutic applications.[6][7]
LL-37 is the only human cathelicidin, a 37-amino-acid peptide that plays a crucial role in the innate immune system.[8][9] It possesses broad-spectrum antimicrobial activity and also functions as an immunomodulatory agent.[8][10] While essential for host defense, its therapeutic use can be limited by potential cytotoxicity at higher concentrations.[11][12]
Polymyxin B is a cyclic lipopeptide antibiotic produced by the bacterium Paenibacillus polymyxa.[13] It is particularly effective against Gram-negative bacteria and is often used as a last-resort antibiotic for multidrug-resistant infections.[13][14] Its clinical use is tempered by the risk of nephrotoxicity and neurotoxicity.[13]
Mechanism of Action
The antimicrobial mechanisms of these peptides, while all involving membrane interaction, exhibit distinct characteristics.
Bac8c employs a concentration-dependent, multi-target mechanism. At sublethal concentrations, it causes transient membrane destabilization and metabolic imbalances linked to the inhibition of respiratory functions.[1][2][15] At bactericidal concentrations, it leads to more significant membrane depolarization, disruption of the electron transport chain, and ultimately, cell death.[2][3][15]
Melittin primarily acts by forming pores in lipid bilayers, leading to cell lysis. This non-specific membrane disruption is responsible for both its potent antimicrobial effect and its high toxicity to mammalian cells.[4][5]
LL-37 interacts with bacterial membranes, causing disruption through mechanisms that can be described by the toroidal pore or carpet-like models.[8][10] Beyond direct membrane damage, it can also translocate into the cytoplasm to interact with intracellular targets.[8]
Polymyxin B specifically targets the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[13][14][16][17] This interaction disrupts the outer membrane, leading to increased permeability and subsequent cell death. Its specificity for LPS accounts for its potent activity against Gram-negative pathogens.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for the antimicrobial, hemolytic, and cytotoxic activities of Bac8c, Melittin, LL-37, and Polymyxin B. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions (e.g., specific strains, cell lines, and assay protocols).
Table 1: Minimum Inhibitory Concentrations (MIC) against Common Pathogens (µg/mL)
| Peptide | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| Bac8c | 4[18] | 2[18] | 4[18] |
| Melittin | 40-42.5[19] | 6-7[19] | 65-70[19] |
| LL-37 | 75[12] | 9.38[12] | 75[12] |
| Polymyxin B | Active | Inactive | Active |
Note: Specific MIC values for Polymyxin B against these exact strains were not consistently found in the search results, though it is well-established to be active against Gram-negative bacteria like E. coli and P. aeruginosa and inactive against Gram-positive bacteria like S. aureus.[14][16]
Table 2: Hemolytic and Cytotoxic Activity
| Peptide | Hemolytic Activity (HC₅₀, µg/mL) | Cytotoxic Activity (IC₅₀, µg/mL) | Mammalian Cell Line |
| Bac8c | Data not available | Data not available | - |
| Melittin | 0.44[20] | 6.45[20] | Human primary fibroblast cells |
| LL-37 | >300[21] | >100[21] | BEAS-2B (human bronchial epithelial cells) |
| Polymyxin B | Data not available | Data not available | - |
Note: HC₅₀ is the concentration of the peptide that causes 50% hemolysis of red blood cells. IC₅₀ is the concentration of the peptide that causes 50% inhibition of viability in a given mammalian cell line. The lack of directly comparable data for Bac8c and Polymyxin B in these specific assays highlights a gap in the publicly available literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison guide are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is optimized for antimicrobial peptides.[22][23]
Materials:
-
Test antimicrobial peptides
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well, non-binding microtiter plates
-
Sterile polypropylene (B1209903) tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to prevent peptide loss due to adsorption.
-
-
Assay Procedure:
-
Add 50 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Add 50 µL of each peptide dilution to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
-
Hemolysis Assay
This protocol is used to determine the lytic activity of antimicrobial peptides against red blood cells.[24][25]
Materials:
-
Test antimicrobial peptides
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Sterile microcentrifuge tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Red Blood Cells:
-
Collect fresh human blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1,000 x g for 10 minutes and discard the plasma and buffy coat.
-
Wash the RBCs three times with PBS, centrifuging and resuspending the pellet each time.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
-
Assay Procedure:
-
Add 100 µL of the 2% RBC suspension to each well of a 96-well plate.
-
Add 100 µL of serial dilutions of the test peptide in PBS to the wells.
-
Include a positive control (100 µL of 1% Triton X-100) and a negative control (100 µL of PBS).
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
-
Calculation of Percent Hemolysis:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of mammalian cells and is a common method for determining the cytotoxicity of compounds.
Materials:
-
Test antimicrobial peptides
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the test peptides in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the corresponding wells.
-
Include a vehicle control (medium without peptide).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cell Viability:
-
% Cell Viability = (Abs_sample / Abs_vehicle_control) x 100
-
Visualizing Workflows and Mechanisms
To further clarify the experimental processes and the peptides' modes of action, the following diagrams are provided.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the Mode of Action of the Synthetic Antimicrobial Peptide Bac8c - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Melittin as Triple-Action Agent: Broad-Spectrum Antibacterial, Anti-Biofilm, and Potential Anti-Quorum Sensing Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of hemolysis induced by melittin and by a synthetic melittin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cathelicidin antimicrobial peptide - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial and Chemoattractant Activity, Lipopolysaccharide Neutralization, Cytotoxicity, and Inhibition by Serum of Analogs of Human Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymyxin - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Melittin and its potential in the destruction and inhibition of the biofilm formation by Staphylococcus aureus, Escherichia coli and Pseudomonas aeruginosa isolated from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]
- 24. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Two-Stage Assault: A Comparative Validation of Bac8c's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the antimicrobial peptide Bac8c's unique two-stage mechanism of action against other prominent antimicrobial peptides (AMPs). Supported by experimental data, this document details the validation of Bac8c's activity and offers comprehensive protocols for key analytical methods.
Bac8c, a synthetic octapeptide derived from bovine bactenecin, has emerged as a potent antimicrobial agent against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy stems from a distinct, concentration-dependent, two-stage mechanism of action, setting it apart from many other AMPs.[3][4] This guide will dissect this mechanism and compare its performance with two well-characterized AMPs: Melittin (B549807), the principal component of bee venom, and LL-37, a human cathelicidin (B612621) peptide.
Comparative Performance: Bac8c vs. Alternatives
The antimicrobial efficacy of Bac8c is highlighted by its Minimum Inhibitory Concentration (MIC) against various pathogenic bacteria. The following table provides a quantitative comparison of the MIC values for Bac8c, Melittin, and LL-37.
| Peptide | Target Organism | MIC (µg/mL) |
| Bac8c | Escherichia coli | ~3 (growth inhibition), 6 (bactericidal)[3] |
| Staphylococcus aureus | 8[5][6] | |
| Pseudomonas aeruginosa | 16[7] | |
| Melittin | Escherichia coli | 6.4 - 42.5[8][9] |
| Staphylococcus aureus | 1 - 7[9][10][11] | |
| Pseudomonas aeruginosa | 65 - 100[10][11] | |
| LL-37 | Escherichia coli | 75 - 256[12][13] |
| Staphylococcus aureus | 32 - >250[14] | |
| Pseudomonas aeruginosa | 75 - 256[13] |
Dissecting the Mechanisms of Action
Bac8c's Two-Stage Mechanism:
Bac8c's action is characterized by a sophisticated, concentration-dependent process.[3]
-
Stage 1 (Sublethal Concentrations): At concentrations below the MIC, Bac8c induces transient membrane destabilization. This leads to metabolic imbalances and an inhibition of respiratory functions. However, bacterial defense mechanisms can often overcome this initial assault, allowing for recovery.[3][4]
-
Stage 2 (Bactericidal Concentrations): At or above the MIC, Bac8c rapidly and substantially depolarizes the cytoplasmic membrane. This disruption of the proton motive force leads to the permeabilization of the membrane, inhibition of macromolecular synthesis, and ultimately, cell death.[3][4]
Melittin's Mechanism:
Melittin, a lytic peptide, primarily acts by forming pores in the cell membrane, leading to a rapid and non-specific disruption of the membrane integrity.[15] This can result in the leakage of cellular contents and cell lysis. While highly effective, this lytic nature can also contribute to higher toxicity towards host cells.
LL-37's Mechanism:
LL-37 exhibits a more complex mechanism. It can disrupt bacterial membranes through various models, including the formation of toroidal pores or via a "carpet-like" mechanism where the peptide accumulates on the membrane surface, causing disruption at a threshold concentration.[16][17][18] Beyond membrane disruption, LL-37 can also translocate into the cytoplasm to interact with intracellular targets, affecting processes like DNA and protein synthesis.[16]
The following diagram illustrates the validated two-stage mechanism of action for Bac8c.
Caption: A diagram illustrating the concentration-dependent two-stage mechanism of Bac8c.
Experimental Protocols for Mechanism Validation
To validate the membrane-disrupting activities of antimicrobial peptides, two key experiments are routinely performed: a membrane permeabilization assay and a membrane depolarization assay.
Experimental Workflow:
The general workflow for these assays is depicted below.
Caption: A flowchart outlining the key steps in performing membrane integrity assays.
Detailed Protocol 1: Membrane Permeabilization Assay using TO-PRO-3 Iodide
This assay quantifies the extent of membrane damage by measuring the influx of the cell-impermeant fluorescent dye TO-PRO-3 into bacteria with compromised membranes.
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)
-
Phosphate-buffered saline (PBS), sterile
-
TO-PRO-3 Iodide solution (e.g., 1 mM in DMSO)
-
Antimicrobial peptide stock solution
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence capabilities (Excitation/Emission ~642/661 nm)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh medium and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
-
Bacterial Suspension Preparation:
-
Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile PBS and resuspend in PBS to an OD600 of 0.2.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add 90 µL of the bacterial suspension to each well.
-
Prepare serial dilutions of the antimicrobial peptide in PBS.
-
Add 10 µL of the peptide dilutions to the respective wells. Include a negative control (PBS only) and a positive control for maximal permeabilization (e.g., a known membrane-lytic agent).
-
-
Staining and Incubation:
-
Prepare a working solution of TO-PRO-3 in PBS (e.g., 10 µM).
-
Add 10 µL of the TO-PRO-3 working solution to each well for a final concentration of 1 µM.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a microplate reader with excitation at ~642 nm and emission at ~661 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with bacteria and TO-PRO-3 but no peptide) from all readings.
-
Express the results as a percentage of the fluorescence of the positive control.
-
Detailed Protocol 2: Membrane Depolarization Assay using DiSC3(5)
This assay measures changes in the bacterial membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)). In polarized cells, the dye aggregates and its fluorescence is quenched. Depolarization causes the dye to be released, resulting in an increase in fluorescence.
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
DiSC3(5) stock solution (e.g., 1 mM in DMSO)
-
Antimicrobial peptide stock solution
-
96-well black microplate
-
Fluorimeter or microplate reader (Excitation/Emission ~622/670 nm)
Procedure:
-
Bacterial Culture Preparation:
-
Grow bacteria to mid-logarithmic phase as described in Protocol 1.
-
-
Bacterial Suspension Preparation:
-
Harvest and wash the cells twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD600 of 0.05.
-
-
Dye Loading:
-
Add DiSC3(5) to the bacterial suspension to a final concentration of 1 µM.
-
Incubate the suspension at 37°C with shaking for approximately 30-60 minutes, or until a stable, quenched fluorescence signal is achieved. This indicates that the dye has fully partitioned into the polarized bacterial membranes.
-
-
Assay Setup:
-
Aliquot 180 µL of the dye-loaded bacterial suspension into the wells of a 96-well black microplate.
-
Record the baseline fluorescence for a few minutes.
-
-
Peptide Addition and Measurement:
-
Prepare serial dilutions of the antimicrobial peptide in HEPES buffer.
-
Add 20 µL of the peptide dilutions to the respective wells. Include a negative control (buffer only) and a positive control for complete depolarization (e.g., a known ionophore like valinomycin).
-
Immediately begin monitoring the fluorescence kinetics over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
The increase in fluorescence over time is indicative of membrane depolarization.
-
The rate and extent of depolarization can be calculated and compared between different peptide concentrations. The results can be expressed as the percentage of depolarization relative to the positive control.
-
References
- 1. Deciphering the Neuroprotective Action of Bee Venom Peptide Melittin: Insights into Mechanistic Interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the mode of action of the synthetic antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Potent antimicrobial activity of hydrogel loaded with the antimicrobial peptide, D-Bac8c2,5 Leu, against monospecies and polymicrobial biofilms of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Melittin Inhibition and Eradication Activity for Resistant Polymicrobial Biofilm Isolated from a Dairy Industry after Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melittin and its potential in the destruction and inhibition of the biofilm formation by Staphylococcus aureus, Escherichia coli and Pseudomonas aeruginosa isolated from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of LL-37 on virulence factors related to the quorum sensing system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 16. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptidesciences.com [peptidesciences.com]
- 18. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]
Bac8c: A Promising Antimicrobial Peptide in the Fight Against Resistant Bacteria
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a relentless pursuit of novel therapeutic agents. Bac8c, a synthetic antimicrobial peptide, has emerged as a potent candidate, demonstrating significant efficacy against a range of multidrug-resistant bacteria. This guide provides a comprehensive comparison of Bac8c with traditional antibiotics, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.
Executive Summary
Bac8c, a small 8-amino-acid peptide derived from a bovine host defense peptide, exhibits a multi-faceted mechanism of action that circumvents common resistance pathways. Unlike traditional antibiotics that often have specific cellular targets, Bac8c primarily disrupts the integrity of the bacterial cell membrane, leading to rapid cell death.[1] This direct action on the membrane makes it less susceptible to the development of resistance. Experimental data indicates that Bac8c has potent activity against clinically important resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Performance Comparison: Bac8c vs. Traditional Antibiotics
The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of Bac8c and conventional antibiotics against key resistant bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antimicrobial Agent | Strain | MIC (µg/mL) | Reference |
| Bac8c | MRSA | 8 | [2] |
| Vancomycin | MRSA (ATCC 29213) | 1 | [3][4] |
Table 2: Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa
| Antimicrobial Agent | Strain | MIC (µg/mL) | Reference |
| Bac8c | P. aeruginosa | 4 | [2] |
| Ciprofloxacin | P. aeruginosa (ATCC 27853) | 0.25-0.5 | [5] |
It is important to note that direct comparisons of MIC values across different studies should be made with caution due to potential variations in experimental conditions.
Mechanism of Action: A Multi-pronged Attack
Traditional antibiotics typically function by interfering with specific metabolic pathways, such as cell wall synthesis (e.g., β-lactams), protein synthesis (e.g., tetracyclines), or DNA replication (e.g., fluoroquinolones). Bacteria can develop resistance to these agents through mutations in the target sites, enzymatic degradation of the antibiotic, or active efflux of the drug.
Bac8c, on the other hand, employs a more direct and physical mechanism of action. As a cationic peptide, it is electrostatically attracted to the negatively charged components of the bacterial cell membrane. Upon binding, Bac8c disrupts the membrane's structure, leading to the formation of pores, depolarization, and leakage of essential intracellular contents.[1] This ultimately results in a rapid bactericidal effect.[1] This mechanism is less likely to be compromised by single-point mutations, suggesting a lower propensity for resistance development.
Figure 1: Simplified signaling pathway of Bac8c's mechanism of action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Solutions: Stock solutions of Bac8c and traditional antibiotics are prepared in an appropriate solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: In a 96-well microtiter plate, 50 µL of the bacterial inoculum is added to 50 µL of each antimicrobial dilution. A positive control (bacteria with no antimicrobial) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Figure 2: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of the antimicrobial agent to mammalian cells.
-
Cell Seeding: Mammalian cells (e.g., human keratinocytes) are seeded in a 96-well plate and incubated until they form a confluent monolayer.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the antimicrobial agent. A control group with no antimicrobial is included.
-
Incubation: The plate is incubated for 24-48 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control.
Hemolytic Activity Assay
This assay evaluates the lytic effect of the antimicrobial agent on red blood cells.
-
Preparation of Red Blood Cells: Fresh red blood cells are washed and resuspended in a buffered saline solution.
-
Treatment: The red blood cell suspension is incubated with various concentrations of the antimicrobial agent. A positive control (100% hemolysis with a detergent like Triton X-100) and a negative control (spontaneous hemolysis in buffer) are included.[6]
-
Incubation: The samples are incubated for a specified time (e.g., 1 hour) at 37°C.[6]
-
Quantification: The samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured by absorbance at a specific wavelength (e.g., 450 nm).[6] The percentage of hemolysis is calculated relative to the positive control.
In Vivo Efficacy and Safety
While in vitro data is promising, the translation to in vivo efficacy and safety is crucial for any new therapeutic agent. Currently, published data on the in vivo performance and comprehensive toxicology of Bac8c is limited. Further studies in animal models of infection are necessary to establish its therapeutic window, pharmacokinetic and pharmacodynamic properties, and overall safety profile.
Conclusion and Future Directions
Bac8c represents a promising alternative to traditional antibiotics, particularly in the context of rising antimicrobial resistance. Its unique membrane-disrupting mechanism of action and potent in vitro activity against resistant strains highlight its therapeutic potential. However, further rigorous preclinical and clinical studies are warranted to fully elucidate its in vivo efficacy, safety, and potential for clinical application. The scientific community eagerly awaits further research that will determine if Bac8c can be successfully developed into a next-generation antimicrobial agent.
References
- 1. Deciphering the Mode of Action of the Synthetic Antimicrobial Peptide Bac8c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. benchchem.com [benchchem.com]
Evaluating the Immunomodulatory Effects of Bac8c: A Comparative Guide
For researchers and drug development professionals, understanding the immunomodulatory properties of novel therapeutic agents is paramount. This guide provides a comparative framework for evaluating the immunomodulatory effects of the synthetic antimicrobial peptide Bac8c. Due to a scarcity of publicly available data on the specific immunomodulatory actions of Bac8c, this guide will use the well-characterized human cathelicidin (B612621) peptide LL-37 as a benchmark for comparison. The experimental protocols and data presentation formats provided herein are designed to be broadly applicable for the assessment of novel immunomodulatory peptides.
Introduction to Bac8c and LL-37
Bac8c is a synthetic octapeptide (RIWVIWRR-NH2) derived from Bac2A, a variant of the bovine antimicrobial peptide bactenecin.[1][2] Its primary mechanism of action is understood to be the disruption of microbial cell membranes, leading to bactericidal and fungicidal effects.[1][2][3] While many antimicrobial peptides (AMPs) are known to possess immunomodulatory properties, specific data on the effects of Bac8c on immune cells and signaling pathways are not extensively documented in peer-reviewed literature.
LL-37 , in contrast, is the only human cathelicidin and a well-established immunomodulatory peptide. Beyond its direct antimicrobial activity, LL-37 plays a complex role in regulating the immune response, with activities including the modulation of cytokine production, chemotaxis, and immune cell differentiation. It can exert both pro-inflammatory and anti-inflammatory effects depending on the context and cellular environment.
Comparative Analysis of Immunomodulatory Activity
This section compares the known immunomodulatory activities of Bac8c and LL-37. As noted, specific experimental data for Bac8c is largely unavailable. The tables below are structured to facilitate a direct comparison once such data becomes available.
Effects on Cytokine Production
The modulation of cytokine secretion is a key indicator of immunomodulatory activity. The following table summarizes the effects of Bac8c and LL-37 on the production of key pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines by immune cells.
| Peptide | Cell Type | Stimulus | TNF-α Production | IL-6 Production | IL-10 Production | Reference |
| Bac8c | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| LL-37 | Human Monocytes | LPS | Decreased | Decreased | Increased | |
| Human Neutrophils | LPS | Decreased | Decreased | Data Not Available | ||
| Human PBMCs | PHA | Decreased (in activated cells) | Data Not Available | Data Not Available |
Macrophage Polarization
Macrophages can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype, each characterized by the expression of specific cell surface markers and the secretion of distinct cytokines.
| Peptide | Cell Type | Effect on M1 Polarization | Effect on M2 Polarization | Key Markers Modulated | Reference |
| Bac8c | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| LL-37 | Human Monocyte-derived Macrophages | Suppression (in response to LPS/IFN-γ) | Promotion | M1↓: iNOS, CD11c, IL-6, MCP-1; M2↑: CD206, IL-10 |
T-Cell Activation and Proliferation
The influence of a compound on T-cell activation and proliferation is a critical aspect of its immunomodulatory profile.
| Peptide | Assay | Effect | Key Observations | Reference |
| Bac8c | Data Not Available | Data Not Available | Data Not Available | |
| LL-37 | Mixed Lymphocyte Reaction (PHA-activated PBMCs) | Decreased Proliferation | Increased generation of regulatory T-cells (Tregs) |
Signaling Pathways in Immunomodulation
The immunomodulatory effects of peptides are often mediated through specific intracellular signaling pathways. The Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways are central to the innate immune response.
TLR4 Signaling Pathway
The diagram below illustrates the TLR4 signaling cascade, which is a primary pathway for recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).
Caption: Simplified TLR4 signaling pathway initiated by LPS.
LL-37 is known to modulate TLR4 signaling, primarily by binding to LPS and preventing its interaction with the TLR4/MD2 complex, thereby inhibiting downstream pro-inflammatory cytokine production. The interaction of Bac8c with this pathway has not been characterized.
NF-κB Signaling Pathway
The NF-κB pathway is a critical downstream effector of TLR signaling and plays a central role in inflammation.
Caption: Canonical NF-κB activation pathway.
While the direct effect of Bac8c on NF-κB activation is unknown, many immunomodulatory peptides influence this pathway. For instance, some peptides can inhibit the degradation of IκB, thereby preventing the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of immunomodulatory effects.
In Vitro Macrophage Polarization Assay
This protocol describes the differentiation of human monocytes into macrophages and their subsequent polarization into M1 or M2 phenotypes.
Caption: Experimental workflow for macrophage polarization assay.
Protocol:
-
Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation. Purify CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
Differentiation to M0 Macrophages: Culture CD14+ monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF (50 ng/mL) for 5-7 days to differentiate them into non-polarized M0 macrophages.
-
Polarization:
-
M1 Polarization: Treat M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence or absence of the test peptide (e.g., Bac8c or LL-37) for 24-48 hours.
-
M2 Polarization: Treat M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) in the presence or absence of the test peptide for 24-48 hours.
-
-
Analysis:
-
Cytokine Measurement: Collect supernatants and measure the concentrations of TNF-α, IL-6, and IL-10 using ELISA or a cytometric bead array (CBA).
-
Surface Marker Analysis: Harvest cells and stain for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) markers for analysis by flow cytometry.
-
Gene Expression: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes associated with M1 (e.g., NOS2, TNF) and M2 (e.g., ARG1, MRC1) phenotypes.
-
Cytokine Release Assay from PBMCs
This protocol outlines a method to measure cytokine release from PBMCs upon stimulation.
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood as described previously.
-
Cell Culture: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Stimulation: Treat the cells with a stimulant such as phytohemagglutinin (PHA) (5 µg/mL) or LPS (100 ng/mL) in the presence or absence of varying concentrations of the test peptide.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, IL-10, and IFN-γ in the supernatants by ELISA.
Conclusion
The evaluation of immunomodulatory effects is a critical step in the development of new therapeutic peptides. While Bac8c is a promising antimicrobial agent, its immunomodulatory profile remains to be elucidated. This guide provides a framework for such an evaluation, using the well-characterized peptide LL-37 as a comparative benchmark. The provided experimental protocols and data presentation structures can be readily adapted to systematically investigate the immunomodulatory properties of Bac8c and other novel peptide candidates, thereby facilitating their preclinical and clinical development. Future research into the specific effects of Bac8c on immune cell function and signaling is warranted to fully understand its therapeutic potential.
References
A Researcher's Guide to Cross-Validation of Bac8c MIC Results
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Reproducible Bac8c Minimum Inhibitory Concentration (MIC) Data.
This guide provides a framework for the cross-laboratory validation of Minimum Inhibitory Concentration (MIC) results for the synthetic antimicrobial peptide, Bac8c. As a potent, broad-spectrum antimicrobial agent, establishing reproducible efficacy data for Bac8c is critical for its development as a potential therapeutic. While various studies have reported MIC values for Bac8c against a range of pathogens, significant inter-laboratory variability can arise from subtle differences in experimental protocols. This document outlines a standardized methodology, presents available MIC data for comparison, and discusses the critical factors influencing the outcomes of antimicrobial susceptibility testing for cationic peptides like Bac8c.
Comparative Performance Data of Bac8c
Bac8c, an 8-amino-acid peptide (RIWVIWRR-NH₂), is a derivative of the bovine peptide bactenecin.[1] It has demonstrated rapid and potent activity against both Gram-positive and Gram-negative bacteria.[1][2] The following table summarizes publicly available MIC data for Bac8c against common bacterial strains. It is important to note that these values were generated in different laboratories, likely using variations in methodology, which underscores the need for a standardized approach to cross-validation.
| Peptide | Organism | Strain | MIC (µg/mL) | Reference |
| Bac8c | Escherichia coli | ATCC 25922 | ~3 (growth inhibition) | [3] |
| ATCC 25922 | 6 (bactericidal) | [2] | ||
| Mach-1 T1 | ~3 (sublethal) | |||
| Mach-1 T1 | 6 (bactericidal) | |||
| Bac8c | Staphylococcus aureus | ATCC 25923 | 4-8 | |
| (clinical MRSA) | 8 | |||
| (clinical S. epidermidis) | 4 | |||
| Pseudomonas aeruginosa | 4 |
The Critical Need for a Standardized Protocol
Standard antimicrobial susceptibility testing (AST) methods, such as those from the Clinical and Laboratory Standards Institute (CLSI), are not always suitable for cationic antimicrobial peptides. Peptides like Bac8c can adhere to surfaces like polystyrene and their activity can be influenced by media components. This has led to the development of modified protocols to improve reproducibility.
A comparison between the standard CLSI method and the modified Hancock Lab protocol for a range of cationic peptides revealed that the CLSI method could produce MICs that are two- to four-fold higher. The primary differences lie in the choice of labware and the diluent used for the peptide. Therefore, for any cross-laboratory study of Bac8c, adherence to a single, optimized protocol is paramount.
Recommended Experimental Protocol: Modified Broth Microdilution for Cationic Peptides
The following protocol is adapted from the Hancock Lab's modified microtiter broth dilution method, which is specifically designed to minimize the variability observed with cationic peptides.
Materials
-
Test Peptide: Bac8c, with purity confirmed by analysis.
-
Bacterial Strains: Quality-controlled reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
Media: Mueller-Hinton Broth (MHB).
-
Labware:
-
Sterile 96-well polypropylene (B1209903) microtiter plates (do not use polystyrene).
-
Polypropylene microcentrifuge tubes or Sigmacote-coated glass tubes.
-
-
Peptide Diluent: 0.01% (v/v) acetic acid containing 0.2% (w/v) bovine serum albumin (BSA).
Procedure
-
Peptide Preparation:
-
Prepare a primary stock solution of Bac8c in sterile deionized water.
-
Create a working stock by diluting the primary stock in the peptide diluent (0.01% acetic acid, 0.2% BSA) to a concentration that is 10 times the highest final concentration to be tested.
-
Perform serial twofold dilutions of the working stock in the peptide diluent using polypropylene tubes.
-
-
Inoculum Preparation:
-
From an overnight culture on an agar (B569324) plate, inoculate 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase.
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 2–7 x 10⁵ colony-forming units (CFU)/mL.
-
-
Microtiter Plate Assay:
-
Dispense 100 µL of the standardized bacterial suspension into each well of a 96-well polypropylene plate (columns 1-11).
-
Add 100 µL of sterile MHB to column 12 to serve as a sterility control.
-
Add 11 µL of the 10x peptide dilutions to the corresponding wells in columns 1-10.
-
Add 11 µL of the peptide diluent without peptide to column 11 to serve as a growth control.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of Bac8c at which there is no visible growth. For cationic peptides, this is often interpreted as the concentration that reduces growth by more than 50% compared to the control.
-
Visualizing the Workflow
The following diagrams illustrate the key stages of the recommended MIC testing protocol and the factors that can influence the outcome.
Comparison with Alternatives
Bac8c is one of many antimicrobial peptides (AMPs) being investigated as alternatives to conventional antibiotics. Its small size and potent activity make it an attractive candidate. Other notable AMPs include derivatives of cathelicidins and defensins. When comparing Bac8c to other AMPs, it is crucial to use the same standardized protocol to ensure that any observed differences in MIC are due to the intrinsic properties of the peptides and not experimental artifacts.
Conclusion
The cross-validation of Bac8c MIC results is essential for its continued development. Due to the unique physicochemical properties of cationic peptides, standard protocols for antimicrobial susceptibility testing are often inadequate and can lead to significant inter-laboratory discrepancies. By adopting a standardized, modified broth microdilution protocol, such as the one developed by the Hancock Lab, researchers can generate more reliable and comparable data. This guide provides the necessary framework to design and execute such validation studies, ultimately leading to a more robust understanding of Bac8c's therapeutic potential.
References
A Comparative Guide to the Stability and Activity of D-Bac8c and L-Bac8c
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the D- and L-enantiomers of the antimicrobial peptide Bac8c. The focus is on their relative stability and antimicrobial activity, supported by experimental data and established principles in peptide chemistry. While direct comparative studies on D-Bac8c and L-Bac8c are limited in publicly available literature, this guide synthesizes available data for L-Bac8c and relevant D-peptide analogues, alongside the well-documented effects of D-amino acid substitution, to provide a comprehensive overview for research and development purposes.
Executive Summary
Bac8c is a potent, 8-amino-acid antimicrobial peptide derived from the bovine peptide bactenecin. The substitution of naturally occurring L-amino acids with their D-enantiomers is a common strategy to enhance the therapeutic potential of antimicrobial peptides. This guide outlines the expected and observed differences between D-Bac8c and L-Bac8c in two critical areas: stability against enzymatic degradation and antimicrobial efficacy. The primary advantage of D-Bac8c lies in its significantly enhanced stability, a crucial factor for in vivo applications.
Data Presentation
Antimicrobial Activity
The antimicrobial activity of peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Peptide | Organism | MIC (µg/mL) | Reference |
| L-Bac8c | Escherichia coli (ATCC 25922) | ~3 (inhibition) | [1] |
| Escherichia coli (ATCC 25922) | 6 (bactericidal) | [1][2] | |
| Staphylococcus aureus (ATCC 25923) | 16 | [3] | |
| D-Bac8c2,5 Leu | Staphylococcus aureus (MSSA & MRSA) | 8 | [4] |
| Pseudomonas aeruginosa | 16 | [4] |
Note: Data for D-Bac8c2,5 Leu, a closely related derivative of D-Bac8c, is presented here as a proxy for the likely activity of D-Bac8c. The modification involves the substitution of two amino acids with Leucine in the D-enantiomer of Bac8c.
Stability in Serum
| Peptide | Expected Stability | Rationale | Supporting Evidence |
| L-Bac8c | Low | Susceptible to degradation by proteases that recognize L-amino acids. | L-amino acid peptides are generally rapidly degraded in serum[5][6]. |
| D-Bac8c | High | Resistant to degradation by common proteases, which are stereospecific for L-amino acid peptide bonds. | D-amino acid substitution is a known strategy to significantly increase the half-life of peptides in plasma[7][8][9]. For example, a D-form peptide, pepdD2, had its half-life in plasma extended by more than 12-fold compared to its L-enantiomer[7]. |
Hemolytic Activity
Hemolytic activity, the ability to lyse red blood cells, is a measure of a peptide's toxicity to host cells. This is often reported as the HC50, the concentration at which 50% of red blood cells are lysed. Specific HC50 values for D-Bac8c and L-Bac8c are not available in the reviewed literature. However, studies on other D-enantiomer peptides suggest that the hemolytic activity is often comparable to or slightly lower than their L-counterparts.
Mechanism of Action of Bac8c
The antimicrobial action of Bac8c primarily involves the disruption of the bacterial cell membrane. This mechanism is generally not dependent on the chirality of the peptide, as it targets the lipid bilayer rather than specific chiral receptors on the cell surface. The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The cationic nature of Bac8c facilitates its attraction to the negatively charged components of the bacterial cell membrane.
-
Membrane Insertion and Pore Formation: Upon binding, the peptide inserts into the lipid bilayer, leading to membrane depolarization, increased permeability, and the formation of pores[10].
-
Cellular Leakage and Death: The disruption of the membrane integrity results in the leakage of essential intracellular contents, ultimately leading to bacterial cell death[1][2].
Caption: Bac8c's mechanism of action targeting the bacterial cell membrane.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Peptide Preparation: Dissolve lyophilized D-Bac8c and L-Bac8c in sterile water to create stock solutions.
-
Bacterial Culture: Inoculate a bacterial strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) and incubate until the culture reaches the mid-logarithmic growth phase.
-
Dilution Series: Prepare a serial two-fold dilution of each peptide in a 96-well microtiter plate.
-
Inoculation: Dilute the bacterial culture to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL and add to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Serum Stability Assay (Proteolytic Degradation)
This protocol assesses the stability of the peptides in the presence of serum proteases.
-
Peptide Incubation: Dissolve a known concentration of D-Bac8c and L-Bac8c in human or mouse serum (e.g., 25-50% v/v in buffer)[11][12].
-
Time Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Enzyme Inactivation: Stop the proteolytic reaction by adding a precipitating agent like trichloroacetic acid or by heat inactivation[11].
-
Sample Preparation: Centrifuge the samples to pellet the precipitated serum proteins.
-
Analysis: Analyze the supernatant for the amount of remaining intact peptide using reverse-phase high-performance liquid chromatography (RP-HPLC)[8][11].
-
Half-life Calculation: Determine the peptide half-life by plotting the percentage of intact peptide against time.
Hemolytic Activity Assay
This assay measures the toxicity of the peptides to red blood cells.
-
Erythrocyte Preparation: Obtain fresh human red blood cells and wash them multiple times with phosphate-buffered saline (PBS) via centrifugation to remove plasma and buffy coat. Resuspend the erythrocytes in PBS to a final concentration (e.g., 4% v/v).
-
Peptide Incubation: Add serial dilutions of D-Bac8c and L-Bac8c to the erythrocyte suspension in a 96-well plate.
-
Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent like Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet intact erythrocytes.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 450 nm).
-
HC50 Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the controls and determine the HC50 value, the concentration causing 50% hemolysis[13][14].
Conclusion
The available evidence strongly suggests that D-Bac8c offers a significant advantage over L-Bac8c in terms of stability against proteolytic degradation, a critical factor for developing antimicrobial peptides as therapeutic agents. This enhanced stability is attributed to the resistance of D-amino acids to common proteases. The antimicrobial activity of D-Bac8c is expected to be comparable to, and in some cases potentially greater than, that of L-Bac8c, as its membrane-disrupting mechanism is not reliant on chiral interactions. Further direct comparative studies are warranted to precisely quantify the differences in stability and activity and to fully elucidate the therapeutic potential of D-Bac8c.
References
- 1. Deciphering the Mode of Action of the Synthetic Antimicrobial Peptide Bac8c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Potent antimicrobial activity of hydrogel loaded with the antimicrobial peptide, D-Bac8c2,5 Leu, against monospecies and polymicrobial biofilms of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives Against Acinetobacter baumannii [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 10. Fungicidal mechanisms of the antimicrobial peptide Bac8c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Easy Strategy To Protect Antimicrobial Peptides from Fast Degradation in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rationally Modified Antimicrobial Peptides from the N-Terminal Domain of Human RNase 3 Show Exceptional Serum Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A critical comparison of the hemolytic and fungicidal activities of cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
head-to-head comparison of Bac8c and other bactenecin derivatives
A Head-to-Head Comparison of Bac8c and Other Bactenecin (B179754) Derivatives for Researchers and Drug Development Professionals
Introduction
Bactenecin, a small cationic antimicrobial peptide (AMP) originally isolated from bovine neutrophils, has served as a template for the design of numerous synthetic derivatives aimed at enhancing antimicrobial potency while minimizing cytotoxicity.[1][2] Among these, Bac8c, an eight-amino-acid peptide amide (RIWVIWRR-NH₂), has emerged as a promising candidate with broad-spectrum activity against pathogenic bacteria and yeast.[3] This guide provides a , supported by experimental data, to assist researchers and drug development professionals in evaluating their therapeutic potential.
The native bactenecin is a 12-amino-acid cyclic peptide with a disulfide bond that contributes to its structure. However, research has shown that this disulfide bond is not essential for its antimicrobial activity, paving the way for the development of more stable and potent linear derivatives. These derivatives, including Bac8c and others, have been engineered by substituting amino acids to modulate properties like net charge, hydrophobicity, and amphipathicity, which are crucial for their biological activity.
Comparative Performance Data
The following tables summarize the quantitative data on the antimicrobial, hemolytic, and cytotoxic activities of Bac8c and other selected bactenecin derivatives based on available experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) Against Various Bacterial Strains (μg/mL)
| Peptide | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Streptococcus pneumoniae | Reference |
| Bac8c | 6 | - | - | - | |
| Bactenecin (native, cyclic) | - | - | - | >128 | |
| Lin-Bac2A-NH₂ | 8 | 16 | 4 | 16 | |
| Lin-BacW2R | 2 | 4 | 2 | 2 | |
| K₂W₃V₁₀R₁₁ | 4 | 8 | 4 | - | |
| W₂R₃V₁₀R₁₁ | 4 | 8 | 4 | - |
Note: "-" indicates data not available in the cited sources.
Table 2: Hemolytic and Cytotoxic Activity
| Peptide | Hemolytic Activity (% lysis at specified conc.) | Cytotoxicity (Cell Line) | Reference |
| Bac8c | Data not available | Data not available | |
| Bactenecin (native, cyclic) | Hemagglutination at 64 µg/mL | Significantly higher than derivatives | |
| Designed Derivatives (general) | Significantly lower than bactenecin | Lower than bactenecin (EA.hy926) | |
| Lin-Bactenecin (reduced) | Hemagglutination at 16 µg/mL | Data not available |
Mechanism of Action: A Focus on Membrane Disruption
The primary mechanism of action for Bac8c and other bactenecin derivatives is the targeted disruption of microbial cell membranes. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Upon binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization, depolarization, and leakage of intracellular contents, ultimately causing cell death. Bac8c, for instance, has been shown to cause substantial but incomplete depolarization of the cytoplasmic membrane within minutes of exposure. At sublethal concentrations, Bac8c can induce transient membrane destabilization and metabolic imbalances, while at bactericidal concentrations, it leads to more severe membrane disruption and cell death. Some derivatives may also translocate across the membrane to interact with intracellular targets, inhibiting processes like DNA, RNA, and protein synthesis.
The fungicidal activity of Bac8c also stems from its ability to perturb the cytoplasmic membrane, inducing membrane potential disturbances and forming pores with an estimated radius of 2.3 to 3.3 nm in fungal membranes.
Caption: Generalized signaling pathway for bactenecin derivatives.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial peptides.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a peptide that inhibits visible bacterial growth.
-
Bacterial Preparation: A bacterial suspension is prepared and incubated at 37°C with shaking until it reaches the mid-logarithmic phase of growth. This culture is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Peptide Preparation: A stock solution of the peptide is prepared in a suitable solvent (e.g., sterile deionized water). Serial two-fold dilutions of the peptide are then prepared in cation-adjusted Mueller-Hinton Broth (MHB).
-
Assay Procedure: 100 µL of the diluted bacterial suspension is added to each well of a 96-well polypropylene (B1209903) plate containing 100 µL of the serially diluted peptide. A growth control (without peptide) and a sterility control (without bacteria) are included.
-
Incubation and Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Time-Kill Assay
This assay assesses the rate at which a peptide kills a bacterial population over time.
-
Preparation: A bacterial culture is grown to the mid-logarithmic phase and diluted to ~5 x 10⁵ CFU/mL in fresh broth. Peptide solutions are prepared at concentrations that are multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Assay: The peptide is added to the bacterial suspension. A growth control without the peptide is included. Cultures are incubated at 37°C with shaking.
-
Sampling and Plating: Aliquots are withdrawn at various time points (e.g., 0, 15, 30, 60, 120, 150 minutes). Serial ten-fold dilutions are made, and a defined volume is plated on Mueller-Hinton Agar plates.
-
Colony Counting: Plates are incubated for 18-24 hours at 37°C, and the number of colonies (CFU) is counted.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each peptide concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.
Conclusion
The development of bactenecin derivatives has yielded promising antimicrobial candidates with improved activity and selectivity compared to the parent molecule. Bac8c stands out as a potent, small-molecule derivative with a well-characterized mechanism of action against a range of pathogens. Other derivatives, such as Lin-BacW2R, have also demonstrated excellent antimicrobial profiles. The data suggests that strategic amino acid substitutions can effectively enhance the therapeutic index of bactenecin-based peptides. Further head-to-head studies, particularly evaluating in vivo efficacy and safety profiles, are warranted to fully establish the clinical potential of these promising antimicrobial agents.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for LA-Bac8c
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, particularly in the handling and disposal of specialized compounds like LA-Bac8c. This lipoic acid-modified antimicrobial peptide requires careful management to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling practices.
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is crucial to be equipped with the appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE as outlined in the safety data sheet.[2]
| PPE Category | Recommended Equipment |
| Eye Protection | Splash goggles |
| Hand Protection | Gloves |
| Body Protection | Full suit, Boots |
| Respiratory | Dust respirator, Self-contained breathing apparatus (for spills) |
It is recommended to consult a specialist before handling this product as the suggested protective clothing might not be sufficient.[2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[2] The following protocol provides a general framework for the safe disposal of this antimicrobial peptide in a laboratory setting.
1. Waste Collection and Segregation:
-
Designated Waste Container: Collect all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the name "this compound."
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Spill Management:
-
Small Spills: For minor spills, use appropriate tools to carefully collect the spilled material and place it into a convenient, labeled waste disposal container.[2]
-
Large Spills: In the event of a larger spill, use a shovel to transfer the material into a suitable waste disposal container.[2] A self-contained breathing apparatus should be used to avoid inhalation of the product.[2] It is advisable to contact your institution's EHS department immediately for large spills.
3. Final Disposal:
-
Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste container by a certified hazardous waste management company.
-
Regulatory Compliance: Ensure that the entire disposal process adheres to all applicable federal, state, and local regulations.[2]
Experimental Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
Handling and Storage
Proper handling and storage are critical to maintaining the stability and integrity of this compound and ensuring a safe laboratory environment.
-
Handling: Keep the product away from heat and sources of ignition.[2] Avoid breathing any dust generated during handling.[2]
-
Storage: Store this compound in a tightly closed container.[2] The storage temperature should not exceed 5°C (41°F).[2]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing has stopped, provide artificial respiration.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2]
-
Skin Contact: Wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Check for and remove any contact lenses. Flush the eyes with water as a precaution.[2]
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information regarding the safe handling and disposal of this compound. Institutional guidelines and local regulations should always be the primary source for disposal procedures.
References
Personal protective equipment for handling LA-Bac8c
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling LA-Bac8c. The following procedural steps and data are designed to ensure safe operational handling and disposal of this lipoic acid-modified antimicrobial peptide.
This compound is an antimicrobial peptide (AMP) modified with lipoic acid to enhance its antimicrobial properties.[1][2][3] It is derived from Bac8c (RIWVIWRR-NH2), a natural AMP effective against both Gram-positive and Gram-negative bacteria.[3][4] this compound has shown inhibitory effects on various bacteria, including S. aureus, MRSA, S. epidermidis, E. coli, and P. aeruginosa.[1][2][5]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. While specific data for this compound is not available, the following recommendations are based on general best practices for handling antimicrobial peptides and other laboratory chemicals.[6][7]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against splashes of solutions containing this compound. |
| Face Shield | Recommended when handling the lyophilized powder to prevent inhalation and during procedures with a high risk of splashing. | |
| Body Protection | Laboratory Coat | A standard lab coat is mandatory to protect skin and clothing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Consider double-gloving when handling concentrated stock solutions. |
| Respiratory Protection | Dust Respirator/Mask | Essential when handling the lyophilized powder to avoid inhalation of fine particles.[6][7] A risk assessment should be conducted to determine the appropriate type of respirator. |
Experimental Protocols: Handling and Disposal
Adherence to proper handling and disposal protocols is critical for laboratory safety and to prevent environmental contamination.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.
-
Long-term Storage: For long-term stability, store the lyophilized powder at -20°C or colder in a tightly sealed, light-protective container.[8]
-
Solvent Selection: The solubility of peptides can vary. For a new peptide like this compound, it is advisable to test solubility in a small portion first.[8] Due to its hydrophobic lipoic acid modification, organic solvents such as DMSO or acetonitrile (B52724) may be required for initial dissolution, followed by dilution with an appropriate aqueous buffer.[7][8]
-
Reconstitution Technique:
-
Add the selected solvent to the vial containing the lyophilized powder.
-
Vortex or sonicate gently to ensure complete dissolution.
-
-
General Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, especially when working with the powder form.
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.[6]
-
Proper disposal of this compound and associated materials is essential to prevent environmental release and contamination.
-
Unused Peptide: Unused or expired lyophilized this compound and its concentrated solutions should be treated as chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and vials, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Disposal: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6]
Visualized Workflows
To facilitate a clear understanding of the procedural flow, the following diagrams illustrate the key processes for handling this compound.
Caption: Workflow for receiving, handling, and disposing of this compound.
The mechanism of action for the base peptide, Bac8c, involves membrane disruption.[3][4] It is likely that this compound follows a similar pathway.
Caption: Postulated mechanism of action for this compound on bacterial cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lipoic acid modified antimicrobial peptide with enhanced antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering the Mode of Action of the Synthetic Antimicrobial Peptide Bac8c - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
